molecular formula C25H25ClN2O4S B607655 (S)-GLPG0974 CAS No. 1391076-61-1

(S)-GLPG0974

Cat. No.: B607655
CAS No.: 1391076-61-1
M. Wt: 485.0 g/mol
InChI Key: MPMKMQHJHDHPBE-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GLPG-0974 is under investigation in clinical trial NCT01721980 (Multiple Ascending Dose Study of GLPG0974 in Healthy Subjects).
GLPG-0974 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
structure in first source

Properties

IUPAC Name

4-[[(2R)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN2O4S/c1-25(11-13-28(25)23(31)20-16-33-21-9-3-2-8-19(20)21)24(32)27(12-5-10-22(29)30)15-17-6-4-7-18(26)14-17/h2-4,6-9,14,16H,5,10-13,15H2,1H3,(H,29,30)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMKMQHJHDHPBE-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1C(=O)C2=CSC3=CC=CC=C32)C(=O)N(CCCC(=O)O)CC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCN1C(=O)C2=CSC3=CC=CC=C32)C(=O)N(CCCC(=O)O)CC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391076-61-1
Record name GLPG-0974
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391076611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLPG-0974
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15406
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GLPG-0974
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7REK61AIS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(S)-GLPG0974: A Comprehensive Technical Guide to its Mechanism of Action on the FFA2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-GLPG0974 is a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1][2][3][4] This document provides an in-depth technical overview of the mechanism of action of this compound on the FFA2 receptor, with a focus on its dual role as an antagonist and a context-dependent positive orthosteric modulator/agonist. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visualizations of signaling pathways and experimental workflows.

Introduction to FFA2 and this compound

The Free Fatty Acid Receptor 2 (FFA2) is a G-protein coupled receptor (GPCR) activated by short-chain fatty acids (SCFAs) such as acetate (B1210297) and propionate, which are primarily produced by the gut microbiota. FFA2 is highly expressed on immune cells, particularly neutrophils, and plays a crucial role in mediating inflammatory responses.[1][5] Activation of FFA2 in neutrophils by SCFAs induces a rise in intracellular calcium, leading to chemotaxis and activation of various effector functions.[1]

This compound was developed as a potent and selective antagonist of the human FFA2 receptor.[3] It has been investigated for its potential therapeutic role in neutrophil-driven inflammatory diseases.[1][2] A key feature of this compound's pharmacology is its ability to inhibit SCFA-induced neutrophil activation and migration.[3] More recent structural and functional studies have revealed a more complex mechanism of action, where GLPG0974 acts as an allosteric antagonist that binds to a site adjacent to the orthosteric pocket.[6] Furthermore, in the presence of allosteric modulators, GLPG0974 can exhibit positive orthosteric modulator-like or even agonistic activity.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound's interaction with the FFA2 receptor.

ParameterValueAssay SystemReference
IC50 9 nMInhibition of SCFA-induced response[7]
Binding Affinity (Kd) 7.5 nMRadioligand binding assay using [3H]GLPG0974 in hFFA2-expressing cells[8]
Positive Modulatory Effect Potentiates the EC50 of allosteric co-agonistsNeutrophil NADPH-oxidase activity assay in the presence of AZ1729 and Cmp58[9]
Agonistic Effect Induces transient rise in intracellular Ca2+Neutrophils sensitized with allosteric modulators AZ1729 and Cmp58[9]

Mechanism of Action

Antagonistic Activity

This compound potently antagonizes the effects of short-chain fatty acids on the FFA2 receptor. Structural studies have revealed that GLPG0974 functions as an allosteric antagonist . It binds to a pocket adjacent to the orthosteric binding site for SCFAs, thereby preventing the receptor's activation by its endogenous ligands.[6] This antagonistic action effectively inhibits downstream signaling pathways initiated by SCFA binding.

Dual Signaling Pathways of FFA2

The FFA2 receptor is known to couple to two main G-protein signaling pathways in neutrophils:

  • Gαq/11 Pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[10]

  • Gαi/o Pathway: This pathway is primarily involved in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In neutrophils, the βγ subunits of Gαi can also activate PLC, contributing to the calcium flux.[11][12]

The signaling output of FFA2 activation can be biased towards one pathway over the other depending on the activating ligand.

Positive Orthosteric Modulator and Agonist Activity

A fascinating aspect of this compound's pharmacology is its ability to act as a positive orthosteric modulator and even a direct agonist in the presence of certain FFA2 allosteric modulators, such as AZ1729 and Cmp58.[9] In this context, GLPG0974 can potentiate the effect of these allosteric agonists on neutrophil activation, specifically affecting the potency (EC50) rather than the efficacy (Emax) of the response.[9] Furthermore, in neutrophils sensitized with these allosteric modulators, GLPG0974 can independently trigger a transient increase in intracellular calcium, demonstrating agonist-like behavior.[9] This suggests that the conformational state of the FFA2 receptor, induced by the binding of allosteric modulators, can unmask an agonistic potential of GLPG0974.

Visualizing the Mechanism of Action

Signaling Pathways

FFA2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SCFA SCFA (e.g., Acetate) FFA2 FFA2 Receptor SCFA->FFA2 GLPG0974_ant This compound (Antagonist) GLPG0974_ant->FFA2 Inhibits PAM Allosteric Modulator (e.g., AZ1729, Cmp58) PAM->FFA2 GLPG0974_pam This compound (PAM/Agonist) GLPG0974_pam->FFA2 Binds in presence of PAM Gq Gαq/11 FFA2->Gq Gi Gαi/o FFA2->Gi PLC Phospholipase C (PLC) Gq->PLC Gi->PLC βγ subunits IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release Ca_flux ↑ [Ca²⁺]i Ca_release->Ca_flux Neutrophil_Activation Neutrophil Activation (Chemotaxis, CD11b expression) Ca_flux->Neutrophil_Activation

Caption: FFA2 receptor signaling pathways and the dual action of this compound.

Experimental Protocols

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of this compound to inhibit neutrophil migration towards an SCFA chemoattractant.

Methodology:

  • Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Boyden Chamber Setup: Use a multi-well Boyden chamber with a microporous membrane (e.g., 5 µm pore size).

  • Chemoattractant: Add a solution of sodium acetate (e.g., 10 mM) to the lower wells of the chamber.

  • Cell Preparation: Resuspend isolated neutrophils in a suitable buffer (e.g., HBSS) and pre-incubate with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Migration: Add the pre-incubated neutrophil suspension to the upper wells of the chamber.

  • Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for cell migration.

  • Quantification: After incubation, remove the membrane, fix, and stain the migrated cells on the lower side of the membrane. Count the number of migrated cells per high-power field using a microscope.

  • Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

Chemotaxis_Workflow start Start isolate Isolate Human Neutrophils start->isolate preincubate Pre-incubate Neutrophils with this compound isolate->preincubate setup Setup Boyden Chamber (Lower: Acetate) add_cells Add Neutrophils to Upper Chamber setup->add_cells preincubate->add_cells incubate Incubate (37°C, 60-90 min) add_cells->incubate quantify Fix, Stain, and Count Migrated Cells incubate->quantify analyze Calculate % Inhibition quantify->analyze end End analyze->end Calcium_Flux_Workflow start Start isolate Isolate Human Neutrophils start->isolate load_dye Load with Fura-2 AM isolate->load_dye wash Wash Cells load_dye->wash sensitize Sensitize with Allosteric Modulators (Optional) wash->sensitize baseline Measure Baseline Fluorescence (F340/F380) sensitize->baseline stimulate Stimulate with This compound or Acetate baseline->stimulate acquire Record Fluorescence Ratio Over Time stimulate->acquire analyze Analyze Calcium Response acquire->analyze end End analyze->end CD11b_Workflow start Start collect_blood Collect Whole Blood start->collect_blood preincubate Pre-incubate with This compound collect_blood->preincubate stimulate Stimulate with Acetate preincubate->stimulate stain Stain with Anti-CD11b and Anti-CD16 Antibodies stimulate->stain lyse Lyse Red Blood Cells stain->lyse wash_fix Wash and Fix Cells lyse->wash_fix acquire Acquire on Flow Cytometer wash_fix->acquire analyze Analyze CD11b MFI on Neutrophils acquire->analyze end End analyze->end

References

(S)-GLPG0974: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the discovery and development history of (S)-GLPG0974, a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. The document details the scientific journey from initial hit identification to clinical evaluation, presenting key data in structured tables, outlining experimental methodologies, and visualizing complex biological and operational pathways.

Introduction: Targeting Neutrophil-Driven Inflammation

This compound was developed by Galapagos NV as a potential first-in-class oral treatment for chronic inflammatory diseases driven by excessive neutrophil activity. The therapeutic rationale is centered on the inhibition of the Free Fatty Acid Receptor 2 (FFA2), a G-protein coupled receptor (GPCR) that is highly expressed on neutrophils.[1] Activation of FFA2 by short-chain fatty acids (SCFAs) like acetate, which are produced by gut microbiota, triggers neutrophil activation and chemotaxis, contributing to the inflammatory cascade in diseases such as ulcerative colitis.[2][3] By antagonizing FFA2, GLPG0974 aims to dampen this neutrophil response and thereby reduce inflammation and tissue damage.[4][5]

Discovery and Preclinical Development

The journey to identify this compound began with a high-throughput screening campaign that led to the discovery of an azetidine (B1206935) chemical series with modest FFA2 antagonist activity.[5] A subsequent multiparametric optimization program was undertaken to improve potency, selectivity, and pharmacokinetic properties.

Lead Optimization and In Vitro Characterization

The lead optimization process involved extensive structure-activity relationship (SAR) studies, which ultimately led to the identification of this compound as the clinical candidate.[5] This compound demonstrated nanomolar potency and high selectivity for human FFA2 over the related FFA3 receptor.[5][6]

Table 1: In Vitro Activity of this compound

ParameterValueReference
FFA2 Antagonism (IC50) 9 nM[6]
Selectivity Selective for FFA2 over FFA3[6]
Preclinical Pharmacology

Preclinical evaluation of this compound focused on its ability to inhibit neutrophil functions in vitro. The compound effectively blocked acetate-induced neutrophil migration and the expression of the activation marker CD11b in human whole blood assays.[5] Due to its specificity for human and monkey FFA2, evaluation in classical rodent models of inflammation was not feasible.[7]

Table 2: Preclinical Pharmacokinetics in Rats

ParameterValueReference
Oral Bioavailability 47%[1]
Dose Proportionality Linear increase in plasma exposure with oral dosing (5 and 30 mg/kg)[1]

Clinical Development

The clinical development program for this compound was designed to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers, followed by a proof-of-concept study in patients with ulcerative colitis.

Phase 1 Clinical Trials

Two consecutive Phase 1, randomized, double-blind, placebo-controlled trials were conducted in healthy male subjects. The first was a single ascending dose (SAD) study, and the second was a multiple ascending dose (MAD) study.[2][3]

Table 3: Phase 1 Clinical Trial Design

StudyDesignPopulationDosesDurationKey EndpointsClinical Trial IdentifiersReference
Single Ascending Dose (SAD) Randomized, double-blind, placebo-controlledHealthy male subjectsSingle doses up to 250 mgSingle administrationSafety, tolerability, pharmacokinetics, pharmacodynamics (CD11b activation)NCT01496937[2][3][8]
Multiple Ascending Dose (MAD) Randomized, double-blind, placebo-controlledHealthy male subjectsMultiple daily doses up to 400 mg14 daysSafety, tolerability, pharmacokinetics, pharmacodynamics (CD11b activation)NCT01721980[2][3][8]

The Phase 1 studies demonstrated that this compound was safe and well-tolerated up to a daily dose of 400 mg.[2][3] Pharmacokinetic analysis revealed good and dose-proportional exposure.[2][3] Importantly, a substantial and sustained inhibition of acetate-stimulated neutrophil activation, as measured by the surface expression of the CD11b activated epitope, was observed, confirming target engagement.[2][3]

Phase 2a Proof-of-Concept Study

Following the positive Phase 1 results, a Phase 2a, multicenter, randomized, double-blind, placebo-controlled, proof-of-concept study was initiated to evaluate the efficacy and safety of this compound in patients with mild to moderate ulcerative colitis.[4][8]

Table 4: Phase 2a Clinical Trial Design

ParameterDetailsReference
Indication Mild to moderate ulcerative colitis[4][8]
Dosage 200 mg twice daily[8]
Treatment Duration 4 weeks[4]
Primary Endpoints Efficacy (change in Mayo score), safety, tolerability[4]
Biomarkers Fecal calprotectin, myeloperoxidase (MPO) positive cells in colon biopsies[4]
Clinical Trial Identifier NCT01829321[8]

The Phase 2a study showed that this compound was well-tolerated and safe in patients with ulcerative colitis.[4] While the primary clinical endpoints, including changes in the Mayo score, did not show a significant difference between the GLPG0974 and placebo groups after 4 weeks of treatment, a reduction in biomarkers of neutrophil activation was observed.[4] Specifically, fecal calprotectin levels were reduced in the GLPG0974 group compared to an increase in the placebo group, and a similar trend was seen for myeloperoxidase-positive cells in colon biopsies, suggesting a biological effect of FFA2 antagonism on neutrophil influx into the gut.[4]

Table 5: Biomarker Results from Phase 2a Study in Ulcerative Colitis

BiomarkerThis compound (200 mg b.i.d.)PlaceboReference
Fecal Calprotectin (median % change from baseline) -30%+24%[4]
Myeloperoxidase (MPO) Positive Cells Reduction observed-[4]

Signaling Pathways and Experimental Workflows

FFA2 Signaling in Neutrophils

Activation of FFA2 by short-chain fatty acids in neutrophils leads to the activation of G-proteins, primarily Gq and Gi. This initiates a downstream signaling cascade involving phospholipase C (PLC) activation, leading to an increase in intracellular calcium concentration ([Ca2+]i). This calcium flux is a key event in triggering neutrophil chemotaxis and the expression of activation markers like CD11b.

FFA2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SCFA Short-Chain Fatty Acids (e.g., Acetate) FFA2 FFA2 (GPR43) Receptor SCFA->FFA2 Activates G_protein Gq/Gi Protein FFA2->G_protein Activates GLPG0974 This compound GLPG0974->FFA2 Antagonizes PLC Phospholipase C (PLC) G_protein->PLC Activates Ca_flux Increase in Intracellular Ca2+ PLC->Ca_flux Leads to Neutrophil_Activation Neutrophil Activation (Chemotaxis, CD11b Expression) Ca_flux->Neutrophil_Activation Triggers Development_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development HTS High-Throughput Screening Hit_to_Lead Hit-to-Lead Optimization (Azetidine Series) HTS->Hit_to_Lead Lead_Opt Lead Optimization (SAR, PK/PD) Hit_to_Lead->Lead_Opt Candidate Candidate Selection: This compound Lead_Opt->Candidate Preclinical In Vitro Pharmacology (Neutrophil Assays) Candidate->Preclinical Phase1 Phase 1 Studies (SAD & MAD) in Healthy Volunteers Preclinical->Phase1 Phase2a Phase 2a Proof-of-Concept in Ulcerative Colitis Phase1->Phase2a

References

target protein and binding affinity of (S)-GLPG0974

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Target Protein and Binding Affinity of (S)-GLPG0974

This technical guide provides a comprehensive overview of this compound, a selective antagonist of the Free Fatty Acid Receptor 2 (FFA2). The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its target, binding affinity, mechanism of action, and relevant experimental protocols.

Target Protein Identification and Function

This compound is an experimental drug that acts as a potent and selective antagonist for the Free Fatty Acid Receptor 2 (FFA2), a G-protein coupled receptor (GPCR) also known as GPR43.[1][2][3] FFA2 is activated by short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, which are primarily produced by the fermentation of dietary fibers by the gut microbiota.[4][5][6]

The FFA2 receptor is expressed in various tissues and cell types, including immune cells (notably neutrophils), adipose tissue, and cells in the gastrointestinal tract.[4][7] Its activation plays a crucial role in modulating inflammatory responses, lipid metabolism, and other physiological processes.[4][5] Specifically, FFA2 activation by SCFAs has been shown to induce neutrophil chemotaxis and activation, a key process in inflammation.[7][8]

Binding Affinity of this compound

This compound demonstrates a high binding affinity for the human FFA2 receptor. Quantitative analysis has established its potency as an antagonist, as summarized in the table below.

Parameter Value Target Reference
IC₅₀9 nMHuman FFA2/GPR43[1][3][9]

IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of the inhibitor required to block 50% of the target receptor's activity.

It is noteworthy that while this compound is primarily an antagonist, under some conditions, it can also function as a positive allosteric modulator of FFA2, which can be a consideration in experimental design.[2][10]

Signaling Pathways of the FFA2 Receptor

The Free Fatty Acid Receptor 2, upon activation by endogenous ligands like SCFAs, can couple to different G-protein families, primarily Gαi/o and Gαq/11, to initiate downstream signaling cascades.[4][6][11]

  • Gαi/o Pathway : Activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway is associated with the inhibition of lipolysis in adipocytes.[6]

  • Gαq/11 Pathway : Coupling to Gαq/11 activates phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentration ([Ca²⁺]i) and the activation of the mitogen-activated protein kinase (MAPK) cascade.[4][6] This pathway is involved in processes such as glucose-stimulated insulin (B600854) secretion.[4]

This compound acts as an antagonist, blocking the activation of these signaling pathways by SCFAs.

FFA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular FFA2 FFA2/GPR43 G_protein Gαi/o & Gαq/11 FFA2->G_protein Activates SCFA SCFA (Acetate, etc.) SCFA->FFA2 Activates GLPG0974 This compound GLPG0974->FFA2 Antagonizes AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi/o) PLC Phospholipase C G_protein->PLC Activates (Gαq/11) cAMP ↓ cAMP AC->cAMP Response_i Inhibition of Lipolysis cAMP->Response_i IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG Ca_MAPK ↑ [Ca²⁺]i & MAPK Activation IP3_DAG->Ca_MAPK Response_q Neutrophil Chemotaxis Ca_MAPK->Response_q

Caption: FFA2 (GPR43) signaling pathways and the antagonistic action of this compound.

Experimental Protocols

Radioligand Binding Assay for Affinity Determination

A competitive radioligand binding assay is a standard method to determine the binding affinity (IC₅₀, Kᵢ) of a test compound. This involves competing the unlabeled compound (this compound) against a radiolabeled ligand that binds to the same receptor.

Methodology:

  • Membrane Preparation :

    • Cells or tissues expressing the human FFA2 receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[12]

    • The homogenate is centrifuged at a low speed to remove large debris.

    • The supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the cell membranes.[12]

    • The membrane pellet is washed, resuspended in a suitable buffer, and stored at -80°C until use. Protein concentration is determined using a standard assay (e.g., BCA assay).[12]

  • Binding Assay :

    • The assay is typically performed in a 96-well plate format.

    • To each well, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-GLPG0974), and varying concentrations of the unlabeled test compound (this compound).[10][12]

    • Total binding is determined in the absence of the test compound, while non-specific binding is measured in the presence of a saturating concentration of an unlabeled ligand.

    • The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[12]

  • Separation and Detection :

    • The reaction is terminated by rapid vacuum filtration through a filter mat (e.g., PEI-presoaked GF/C filters), which separates the bound radioligand from the unbound.[12]

    • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.[12]

  • Data Analysis :

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data is plotted as specific binding versus the log concentration of the test compound.

    • The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[12]

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis Membrane_Prep FFA2-Expressing Membrane Preparation Incubation Incubate Components: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]-GLPG0974) Radioligand->Incubation Test_Compound Unlabeled this compound (Serial Dilutions) Test_Compound->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis: Plot Specific Binding vs. [Compound] Counting->Data_Analysis Result Determine IC₅₀ Data_Analysis->Result

Caption: Experimental workflow for a competitive radioligand binding assay.

Neutrophil Activation Assay for Pharmacodynamic Assessment

To assess the functional antagonism of this compound ex vivo, a whole blood assay measuring the inhibition of neutrophil activation can be employed. This was a key pharmacodynamic marker in clinical trials.[8][13]

Methodology:

  • Blood Collection :

    • Whole blood samples are collected from subjects (e.g., healthy volunteers or patients).[8]

  • Stimulation and Inhibition :

    • Aliquots of whole blood are pre-incubated with either vehicle or different concentrations of this compound.

    • Neutrophil activation is then stimulated by adding an FFA2 agonist, such as acetate.[8][14]

  • Staining and Flow Cytometry :

    • Following stimulation, the cells are stained with a fluorescently-labeled antibody specific for an activation marker on neutrophils. A commonly used marker is the activated epitope of CD11b.[8][13]

    • Red blood cells are lysed.

    • The samples are then analyzed by flow cytometry to quantify the expression of the activation marker on the neutrophil population.

  • Data Analysis :

    • The level of inhibition of acetate-stimulated neutrophil activation is calculated for each concentration of this compound.

    • This provides a measure of the compound's target engagement and functional antagonistic activity in a physiologically relevant matrix.[8]

Neutrophil_Activation_Assay_Workflow cluster_sample Sample Handling cluster_stimulation Cell Stimulation cluster_detection Detection cluster_result Result Blood_Collection Whole Blood Collection Incubation Incubate Blood with This compound or Vehicle Blood_Collection->Incubation Stimulation Stimulate with FFA2 Agonist (Acetate) Incubation->Stimulation Staining Stain with Fluorescent Ab (e.g., anti-CD11b AE) Stimulation->Staining Lysis Red Blood Cell Lysis Staining->Lysis Flow_Cytometry Analyze by Flow Cytometry Lysis->Flow_Cytometry Analysis Quantify Inhibition of Neutrophil Activation Flow_Cytometry->Analysis

Caption: Workflow for the ex vivo neutrophil activation assay.

References

pharmacology and biological activity of GLPG0974

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacology and Biological Activity of GLPG0974

Introduction

GLPG0974 is an experimental small molecule developed by Galapagos NV that functions as a potent and selective antagonist for the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1][2] FFA2 is a receptor for short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate, which are produced by bacterial fermentation in the gut.[3][4] This receptor is implicated in mediating inflammatory responses, primarily through its role in neutrophil activation and migration.[4][5][6] GLPG0974 was investigated as a potential oral treatment for inflammatory bowel disease (IBD), specifically ulcerative colitis (UC), with the therapeutic goal of reducing the excessive neutrophil influx that contributes to tissue damage in the gastrointestinal tract.[1][7][8] Although its development for UC did not proceed past Phase 2 trials, GLPG0974 remains a valuable pharmacological tool for studying the biology of the FFA2 receptor.[1]

Mechanism of Action

GLPG0974 exerts its biological effect by acting as a competitive antagonist at the orthosteric binding site of the FFA2 receptor.[9] FFA2 is a Gαi/o and Gαq coupled receptor.[6] In inflammatory cells like neutrophils, activation of FFA2 by endogenous SCFA ligands triggers a G-protein-mediated signaling cascade. This leads to an increase in intracellular calcium ([Ca2+]i) and the activation of downstream pathways responsible for chemotaxis, cellular activation, and the release of pro-inflammatory mediators.[4][10] By blocking the binding of SCFAs to FFA2, GLPG0974 inhibits these downstream events, thereby preventing neutrophil activation and migration to sites of inflammation.[6][11][12]

FFA2 Signaling Pathway and GLPG0974 Inhibition cluster_membrane Cell Membrane FFA2 FFA2/GPR43 Receptor G_Protein Gαi/q Protein Activation FFA2->G_Protein Activates SCFA SCFA (e.g., Acetate) SCFA->FFA2 Binds & Activates GLPG0974 GLPG0974 GLPG0974->FFA2 Binds & Inhibits PLC PLC Activation G_Protein->PLC Ca_Influx ↑ Intracellular Ca²⁺ PLC->Ca_Influx Neutrophil_Activation Neutrophil Activation (Chemotaxis, CD11b Expression) Ca_Influx->Neutrophil_Activation

FFA2 Signaling Pathway and GLPG0974 Inhibition.

Pharmacology

Pharmacodynamics

GLPG0974 is a potent FFA2 antagonist with high selectivity over the closely related FFA3 receptor.[13][14] Its primary pharmacodynamic effect is the inhibition of SCFA-induced neutrophil activation.[3][5] This is commonly measured by the suppression of the activated epitope of CD11b, a key surface marker for neutrophil activation.[3][6]

Table 1: In Vitro Potency and Activity of GLPG0974

Parameter Value Assay Type Reference
FFA2 Antagonism (IC₅₀) 9 nM Not Specified [13][14][15][16]
FFA2 Antagonism (IC₅₀) 11 nM Target Calcium Flux Assay [17]
Acetate-Induced Neutrophil Migration Inhibition (IC₅₀) 27 nM Chemotaxis Assay [17]

| Acetate-Induced CD11b Expression Inhibition (IC₅₀) | 482 nM | Human Whole Blood Assay |[17] |

Pharmacokinetics

Pharmacokinetic properties of GLPG0974 have been evaluated in both preclinical animal models and human clinical trials. The compound demonstrates good oral bioavailability and dose-proportional exposure.[3][15][16]

Table 2: Preclinical Pharmacokinetic Parameters of GLPG0974 in Rats

Parameter Value Dosing Reference
Oral Bioavailability 47% 5 and 30 mg/kg (oral) [15][16][17]
Plasma Exposure Linear increase 5 and 30 mg/kg (oral) [15][16]

| Half-life (t₁/₂) | 1.7 hours | 1 mg/kg (intravenous) |[17] |

Table 3: Human Pharmacokinetic and Dosing Information from Phase 1 Trials

Parameter Finding Study Design Reference
Safety & Tolerability Safe and well-tolerated Single doses up to 250 mg; Multiple daily doses up to 400 mg for 14 days [3][4][5]
Exposure Good and dose-proportional Up to 400 mg daily [3][4][5]

| Target Engagement | Substantial and sustained inhibition of acetate-stimulated neutrophil activation | Multiple daily doses |[3][4][5] |

Biological Activity and Clinical Development

The biological activity of GLPG0974 is centered on its ability to inhibit neutrophil-driven inflammation.[12] This formed the basis for its clinical evaluation in ulcerative colitis, a disease characterized by significant neutrophil infiltration into the colonic mucosa.[7][11]

Phase 1 Clinical Trials

Two Phase 1, randomized, double-blind, placebo-controlled trials (NCT01496937 and NCT01721980) were conducted in healthy male subjects.[3][18] These studies evaluated single ascending doses (up to 250 mg) and multiple ascending doses (up to 400 mg daily for 14 days).[3][5] The results demonstrated that GLPG0974 was safe, well-tolerated, and exhibited predictable pharmacokinetics.[3][4] Crucially, a dose-dependent and sustained inhibition of the neutrophil activation biomarker CD11b was observed, confirming target engagement in humans.[12]

Phase 2a Proof-of-Concept Trial

A Phase 2a trial (NCT01829321) was initiated to assess the efficacy and safety of GLPG0974 in patients with mild-to-moderate ulcerative colitis.[7][19]

Table 4: Key Design and Outcomes of the Phase 2a Ulcerative Colitis Study (NCT01829321)

Parameter Details Reference
Patient Population 45 patients with mild-to-moderate ulcerative colitis (Mayo score 4-10) [7][11]
Treatment Regimen 200 mg GLPG0974 twice daily (b.i.d.) vs. Placebo (2:1 randomization) [7][8][11]
Treatment Duration 4 weeks [7][11]
Primary Endpoints Efficacy, safety, tolerability, pharmacokinetics, and biomarker effects [8][19]
Biomarker Results Reduced Neutrophil Influx: Median reduction in myeloperoxidase (MPO)-positive cells of 33% (vs. 5% for placebo). Reduced Fecal Calprotectin (FC): Median reduction of 30% (vs. 24% increase for placebo). [11]
Clinical Efficacy No significant difference observed between GLPG0974 and placebo in clinical response, remission, or mucosal healing rates within the 4-week treatment period. [11][20]

Experimental Protocols

Neutrophil Activation Pharmacodynamic Assay

This ex vivo assay was critical for demonstrating target engagement in clinical trials.[3][4]

  • Sample Collection: Whole blood was collected from subjects at various time points post-dose.[3]

  • Stimulation: Blood samples were stimulated with sodium acetate to induce FFA2-mediated neutrophil activation.[3][5]

  • Staining: Samples were stained with a fluorescently-labeled monoclonal antibody specific for the activated epitope of CD11b.[4]

  • Analysis: The expression of the CD11b activated epitope on the surface of neutrophils was quantified using flow cytometry.[5]

  • Endpoint: The level of inhibition of CD11b expression in samples from GLPG0974-treated subjects was compared to pre-dose or placebo samples.[3]

Neutrophil Activation Assay Workflow cluster_clinical Clinical Phase cluster_exvivo Ex Vivo Analysis Subject Human Subject (Dosed with GLPG0974) Blood_Draw Whole Blood Collection (Time course) Subject->Blood_Draw Stimulation Stimulate with Sodium Acetate Blood_Draw->Stimulation Staining Stain with Anti-CD11b (Activated Epitope) Ab Stimulation->Staining FACS Flow Cytometry Analysis Staining->FACS Quantification Quantify CD11b Expression on Neutrophils FACS->Quantification

Workflow for the Ex Vivo Neutrophil Activation Assay.
Pharmacokinetic Analysis Protocol

  • Sample Collection: Plasma samples were collected from subjects at pre-defined time points.[5] Urine samples were also collected.[4]

  • Sample Preparation: Samples were processed (e.g., protein precipitation) and reconstituted.[5]

  • Analysis: GLPG0974 concentrations were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]

  • Data Processing: Pharmacokinetic parameters such as Cmax, tmax, and half-life were calculated using non-compartmental analysis.[3][5]

Phase 2a Clinical Trial Protocol

The study was a randomized, double-blind, placebo-controlled, multi-center trial.[7][11] Key inclusion criteria were adult patients (18-75 years) with a diagnosis of mild-to-moderate ulcerative colitis.[11] Patients on a stable background of 5-aminosalicylates or immunosuppressants were allowed, but steroids were not.[11] Efficacy was assessed using the Mayo score, with subscores and biomarkers like fecal calprotectin evaluated at baseline and weeks 1, 2, and 4.[11] Colon biopsies for myeloperoxidase (MPO) staining were collected at baseline and week 4.[11]

Conclusion

GLPG0974 is a well-characterized, potent, and selective antagonist of the FFA2 receptor. It demonstrates excellent pharmacokinetic properties and effectively inhibits neutrophil activation in humans, confirming robust target engagement.[3] While a Phase 2a study in ulcerative colitis successfully demonstrated a reduction in biological markers of neutrophil infiltration into the gut, this did not translate into a significant clinical benefit over placebo within the four-week treatment period.[11] Consequently, its clinical development for this indication was halted. Despite this, GLPG0974 remains a critical reference compound and research tool for investigating the physiological and pathological roles of the FFA2 signaling pathway in inflammation and other biological processes.[1]

References

The Role of (S)-GLPG0974 in Neutrophil Activation and Migration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-GLPG0974 is a potent and selective antagonist of the free fatty acid receptor 2 (FFA2), a G-protein coupled receptor activated by short-chain fatty acids (SCFAs) such as acetate (B1210297). The FFA2 receptor is highly expressed on neutrophils and plays a crucial role in mediating their activation and migration in response to SCFA gradients, which are often present at sites of inflammation and bacterial infection. This technical guide provides an in-depth overview of the role of this compound in modulating neutrophil function, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of FFA2 antagonism in neutrophil-driven inflammatory diseases.

Introduction

Neutrophils are the most abundant type of white blood cell and form an essential part of the innate immune system. Their rapid migration to sites of injury or infection, followed by their activation, is critical for host defense. However, excessive or dysregulated neutrophil activity can contribute to tissue damage and the pathology of numerous inflammatory diseases.

Short-chain fatty acids (SCFAs), primarily produced by gut microbiota, have emerged as important signaling molecules that modulate inflammatory responses. Acetate, the most abundant SCFA, can act as a chemoattractant for neutrophils through the activation of the FFA2 receptor.[1] This has led to the hypothesis that antagonizing the FFA2 receptor could be a viable therapeutic strategy to dampen neutrophil-mediated inflammation.

This compound is a potent and selective antagonist of the human FFA2 receptor.[1] This guide explores the mechanism of action of this compound and its impact on neutrophil activation and migration, supported by preclinical and clinical data.

Mechanism of Action: FFA2 Signaling in Neutrophils

The FFA2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by SCFAs like acetate, primarily couples to Gαi/o proteins. This initiates a signaling cascade that leads to neutrophil activation and directed migration (chemotaxis).

The binding of acetate to the FFA2 receptor triggers the dissociation of the G-protein subunits. The Gβγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade culminates in the activation of downstream effectors that regulate the actin cytoskeleton, leading to changes in cell shape and motility, ultimately driving neutrophil chemotaxis.

This compound acts as a competitive antagonist at the FFA2 receptor, blocking the binding of acetate and other SCFAs. This prevents the initiation of the downstream signaling events, thereby inhibiting neutrophil activation and migration.

FFA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SCFA SCFA (Acetate) FFA2 FFA2 Receptor SCFA->FFA2 Activates GLPG0974 This compound GLPG0974->FFA2 Inhibits G_protein Gαi/oβγ FFA2->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PLC PLC G_betagamma->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Actin Actin Cytoskeleton Rearrangement Ca_release->Actin PKC->Actin Activation Neutrophil Activation (e.g., CD11b expression) Actin->Activation Migration Neutrophil Migration (Chemotaxis) Actin->Migration

Caption: FFA2 signaling pathway in neutrophils.

Quantitative Data on the Effect of this compound

The inhibitory activity of this compound on neutrophil activation and migration has been quantified in various in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Neutrophil Migration
ParameterValueConditionsReference
IC50 (FFA2 antagonism)9 nM---[2]
IC50 (Acetate-induced migration)27 nMBuffer
IC50 (Acetate-induced migration)43 nM90% Plasma
Table 2: Clinical Pharmacodynamics in Healthy Volunteers
Dose RegimenPlasma Exposure (C12h)Effect on Neutrophil ActivationReference
200 mg BID~700 ng/mLMaximal inhibition of acetate-stimulated CD11b activation
Table 3: Clinical Efficacy in Ulcerative Colitis (4-week study)
BiomarkerThis compound (200 mg BID)PlaceboInterpretationReference
MPO-positive cells in colon biopsies (median change from baseline)-33%-5%Reduction in neutrophil influx
Fecal Calprotectin (median change from baseline)-30%IncreaseReduction in neutrophil activity

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on neutrophil function.

Neutrophil Migration Assay (Boyden Chamber/Transwell Assay)

This assay is used to quantify the chemotactic response of neutrophils towards a chemoattractant, such as acetate.

Principle: Neutrophils are placed in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains the chemoattractant. The number of neutrophils that migrate through the pores to the lower chamber is quantified.

Protocol:

  • Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells. Resuspend the purified neutrophils in a suitable assay buffer (e.g., HBSS without calcium and magnesium).

  • Assay Setup:

    • Add assay buffer containing the desired concentration of acetate (chemoattractant) to the lower wells of a 96-well transwell plate.

    • Pre-incubate the isolated neutrophils with various concentrations of this compound or vehicle control.

    • Add the pre-incubated neutrophil suspension to the upper chamber of the transwell inserts (typically with a 3-5 µm pore size).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.

  • Quantification:

    • Carefully remove the transwell inserts.

    • Quantify the number of migrated cells in the lower chamber. This can be done by:

      • Cell Counting: Lysing the cells and quantifying the amount of a cellular component, such as ATP (using a luminescent assay like CellTiter-Glo®) or a fluorescent DNA dye (like CyQuant®).

      • Flow Cytometry: Directly counting the cells in the lower chamber using a flow cytometer.

  • Data Analysis: Calculate the percentage inhibition of migration for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Neutrophil_Migration_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification A Isolate Human Neutrophils B Pre-incubate Neutrophils with this compound or Vehicle A->B D Add Neutrophils to Upper Chamber B->D C Add Acetate to Lower Chamber E Incubate at 37°C D->E F Quantify Migrated Cells in Lower Chamber E->F

Caption: Neutrophil migration assay workflow.
Neutrophil Activation Assay (CD11b Expression by Flow Cytometry)

This assay measures the expression of the activation marker CD11b on the surface of neutrophils.

Principle: CD11b is an integrin that is rapidly upregulated on the surface of neutrophils upon activation. The level of CD11b expression can be quantified using a fluorescently labeled antibody and flow cytometry.

Protocol:

  • Blood Collection: Collect fresh human whole blood into tubes containing an anticoagulant (e.g., heparin).

  • In Vitro Treatment and Stimulation:

    • Aliquot whole blood into tubes.

    • Add various concentrations of this compound or vehicle control and incubate.

    • Stimulate neutrophil activation by adding acetate to the blood samples. Include an unstimulated control.

  • Antibody Staining:

    • Add a fluorescently labeled anti-CD11b antibody to each tube.

    • To identify the neutrophil population, co-stain with antibodies against other markers such as CD16 or CD66b.

    • Incubate on ice, protected from light.

  • Red Blood Cell Lysis: Lyse the red blood cells using a commercial lysis buffer.

  • Washing and Fixation: Wash the remaining white blood cells with a suitable buffer (e.g., PBS with BSA) and fix the cells with a fixative solution (e.g., paraformaldehyde).

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the neutrophil population based on their forward and side scatter characteristics and the expression of neutrophil-specific markers.

    • Quantify the median fluorescence intensity (MFI) of the CD11b signal within the neutrophil gate.

  • Data Analysis: Calculate the percentage inhibition of CD11b upregulation for each concentration of this compound compared to the stimulated vehicle control.

CD11b_Activation_Workflow cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis A Collect Whole Blood B Treat with this compound A->B C Stimulate with Acetate B->C D Stain with Anti-CD11b Ab C->D E Lyse Red Blood Cells D->E F Wash and Fix E->F G Acquire on Flow Cytometer F->G H Gate on Neutrophils G->H I Quantify CD11b MFI H->I

Caption: CD11b activation assay workflow.

Conclusion

This compound is a potent and selective FFA2 antagonist that effectively inhibits neutrophil activation and migration in response to the short-chain fatty acid acetate. The mechanism of action involves the blockade of G-protein coupled signaling downstream of the FFA2 receptor. Preclinical and clinical data demonstrate a clear dose-dependent inhibitory effect of this compound on neutrophil function, as evidenced by the inhibition of CD11b expression and neutrophil migration in vitro, and the reduction of neutrophil influx markers in a clinical setting of ulcerative colitis.

The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the role of the FFA2-neutrophil axis in various inflammatory conditions and to evaluate the therapeutic potential of FFA2 antagonists like this compound. The quantitative data and pathway visualizations serve as a valuable resource for drug development professionals in the design and interpretation of future studies. The continued exploration of FFA2 antagonism represents a promising avenue for the development of novel anti-inflammatory therapies targeting neutrophil-driven pathologies.

References

An In-depth Technical Guide to the Initial Studies and Clinical Trials of GLPG0974

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the initial pre-clinical and clinical research on GLPG0974, a potent and selective antagonist of the free fatty acid receptor 2 (FFA2). The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's mechanism of action, experimental validation, and early clinical evaluation.

Introduction to GLPG0974 and its Target: FFA2

GLPG0974 is an orally bioavailable small molecule that acts as a potent antagonist of the free fatty acid receptor 2 (FFA2), also known as GPR43.[1][2] FFA2 is a G protein-coupled receptor activated by short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate, which are metabolites produced by gut microbiota.[3][4] The receptor is expressed on various immune cells, including neutrophils, and plays a crucial role in mediating SCFA-induced neutrophil activation and migration.[3][5] By inhibiting FFA2, GLPG0974 aims to modulate neutrophil-driven inflammation, a key factor in several chronic inflammatory diseases such as inflammatory bowel disease (IBD).[3]

Mechanism of Action and Signaling Pathway

GLPG0974 functions by competitively binding to the FFA2 receptor, thereby preventing its activation by endogenous ligands like acetate. This antagonism inhibits downstream signaling cascades that lead to neutrophil activation, chemotaxis, and the subsequent inflammatory response. The binding of SCFAs to FFA2 typically induces a rise in intracellular calcium (Ca2+) and subsequent cell activation.[5] GLPG0974 blocks these events.

GLPG0974_Mechanism_of_Action SCFA SCFA (e.g., Acetate) FFA2 FFA2 Receptor (GPR43) SCFA->FFA2 Activates G_Protein G-protein Activation FFA2->G_Protein GLPG0974 GLPG0974 GLPG0974->FFA2 Blocks Ca_Influx Intracellular Ca2+ Increase G_Protein->Ca_Influx Neutrophil_Activation Neutrophil Activation & Migration Ca_Influx->Neutrophil_Activation Inflammation Inflammation Neutrophil_Activation->Inflammation

Figure 1: Simplified signaling pathway of FFA2 activation and its inhibition by GLPG0974.

Pre-clinical and In Vitro Studies

Initial studies on GLPG0974 focused on its potency, selectivity, and its effect on neutrophil function.

3.1. Potency and Selectivity

GLPG0974 was identified as a potent FFA2 antagonist with a high degree of selectivity over the closely related FFA3 receptor.[2]

Parameter Value Assay Reference
IC50 9 nMFFA2 Antagonism[1][2]
Selectivity High for FFA2 over FFA3Not specified[2]

3.2. Inhibition of Neutrophil Function

In vitro experiments demonstrated that GLPG0974 effectively inhibits SCFA-induced neutrophil activation and migration.[3][4] A key pharmacodynamic marker used in these studies was the inhibition of the CD11b activation-specific epitope on neutrophils.[6]

Experiment Effect of GLPG0974 Reference
Acetate-induced neutrophil migrationStrong inhibition[1][2]
Propionate-induced neutrophil migrationFull inhibition[4]
Propionate-induced respiratory burstFull inhibition[4]
CD11b activated epitope expressionInhibition in human whole blood[6]

Clinical Trials

Two Phase 1 clinical trials and one Phase 2 proof-of-concept study have been conducted to evaluate the safety, tolerability, pharmacokinetics, and efficacy of GLPG0974.

4.1. Phase 1 Studies in Healthy Volunteers

Two randomized, double-blind, placebo-controlled Phase 1 trials (NCT01496937 and NCT01721980) were conducted in healthy male subjects.[3][6]

Study Design Dosage Duration Key Findings Reference
Single Ascending DoseUp to 250 mgSingle doseSafe and well tolerated[3]
Multiple Ascending DoseUp to 400 mg daily14 daysSafe and well tolerated, dose-proportional exposure, sustained inhibition of neutrophil activation[3]

Pharmacokinetic Properties in Rats:

Parameter Value Dose Route Reference
Bioavailability 47%5 and 30 mg/kgOral[1]
Plasma Exposure Linear increase5 and 30 mg/kgOral[1]
Half-life Extended with increased dose5 and 30 mg/kgOral[1]

4.2. Phase 2 Proof-of-Concept Study in Ulcerative Colitis

A Phase 2 study (NCT01829321) was conducted to assess the efficacy and safety of GLPG0974 in patients with mild-to-moderate ulcerative colitis.[6]

Study Design Dosage Duration Key Findings Reference
Multicenter, double-blind, placebo-controlled200 mg, twice daily28 daysReduction in neutrophil activation and infiltration observed, but no significant differences in clinical responses (Mayo score) or histopathology compared to placebo. The trial did not meet its primary endpoint.[4][6]

Experimental Protocols

5.1. Neutrophil Activation Assay (CD11b Expression)

This assay was used to measure the pharmacodynamic effect of GLPG0974.

Neutrophil_Activation_Assay Blood_Sample Whole Blood Sample (pre- and post-dose) Stimulation Ex vivo stimulation with Sodium Acetate Blood_Sample->Stimulation Staining Staining with fluorescent antibodies (CD45, CD16, CD11b AE) Stimulation->Staining Analysis Flow Cytometry Analysis Staining->Analysis Quantification Quantification of CD11b AE on CD45+/CD16high+ neutrophils Analysis->Quantification

Figure 2: Workflow for the neutrophil activation assay using flow cytometry.

Protocol Steps:

  • Whole blood samples were collected from subjects.

  • Samples were stimulated ex vivo with sodium acetate to induce neutrophil activation.

  • Following stimulation, cells were washed.

  • Cells were then re-suspended and stained with fluorescently labeled antibodies against CD45, CD16, and the activated epitope of CD11b.

  • The expression of the CD11b activated epitope on the surface of neutrophils (identified as CD45+/CD16high+ cells) was quantified using flow cytometry.

  • The percentage of inhibition of CD11b expression was calculated relative to pre-dose levels.[5]

5.2. Myeloperoxidase (MPO) Activity Assay

This assay was used in a mouse model of colitis to quantify neutrophil infiltration in the colon.[6]

Protocol Steps:

  • Colon tissue segments were collected, weighed, and homogenized in a hexadecyltrimethylammonium bromide (HTAB) buffer.

  • The homogenate was centrifuged to separate the supernatant.

  • The supernatant containing MPO was used for the subsequent colorimetric reaction.

  • The change in absorbance was measured over time to determine MPO activity, which is an indicator of neutrophil presence.[6]

Summary and Conclusion

The initial studies of GLPG0974 successfully demonstrated its potent and selective antagonism of the FFA2 receptor, leading to the inhibition of neutrophil activation and migration in vitro. The Phase 1 clinical trials in healthy volunteers showed that GLPG0974 was safe and well-tolerated, with a favorable pharmacokinetic profile and demonstrated target engagement.[3] However, despite these promising early results and evidence of reduced neutrophil infiltration in the target tissue, the Phase 2 proof-of-concept study in patients with ulcerative colitis did not meet its primary clinical endpoints.[4][6] These findings suggest that while FFA2 antagonism can effectively modulate neutrophil activity, this mechanism alone may not be sufficient to produce a significant clinical benefit in this patient population. Further research may be needed to explore the potential of GLPG0974 in other neutrophil-driven inflammatory diseases.

References

(S)-GLPG0974: A Selective Antagonist for G-Protein Coupled Receptor 43 (GPR43/FFAR2)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(S)-GLPG0974 is a potent and selective antagonist of the G-protein coupled receptor 43 (GPR43), also known as free fatty acid receptor 2 (FFAR2). GPR43 is activated by short-chain fatty acids (SCFAs) produced by the gut microbiota and is implicated in various physiological processes, including inflammatory responses and metabolic regulation. This technical guide provides a comprehensive overview of this compound, including its binding and functional characteristics, detailed experimental protocols for its evaluation, and a depiction of the GPR43 signaling pathways it modulates. The information presented is intended to support researchers and drug development professionals in their investigation of GPR43-targeted therapeutics.

Introduction

G-protein coupled receptor 43 (GPR43) is a member of the free fatty acid receptor family that is activated by short-chain fatty acids (SCFAs) such as acetate (B1210297), propionate, and butyrate.[1] These SCFAs are the primary metabolic products of dietary fiber fermentation by the gut microbiota. GPR43 is expressed in a variety of tissues and cells, including immune cells (notably neutrophils), adipocytes, and enteroendocrine cells.[1] Its activation initiates a cascade of intracellular signaling events that have been linked to the modulation of inflammation and metabolic homeostasis.[1][2]

The development of selective antagonists for GPR43 is a key strategy for elucidating its physiological roles and for the potential treatment of inflammatory and metabolic diseases. This compound has emerged as a valuable pharmacological tool and a potential therapeutic agent due to its high potency and selectivity for human GPR43.[3][4] This document details the preclinical data on this compound and provides methodologies for its characterization.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its binding affinity and functional potency.

Table 1: Binding Affinity of this compound for Human GPR43

ParameterValueCell Line/SystemReference
IC₅₀9 nM-[5]
Kd7.5 nMHEK293 cells transfected with human FFA2

Table 2: In Vitro Functional Activity of this compound

AssayIC₅₀Species/Cell TypeStimulusReference
Calcium Flux Assay11 nMHumanAcetate[1]
Neutrophil Migration27 nMHumanAcetate[6]
CD11b Expression482 nMHuman Whole BloodAcetate[1]

Table 3: Pharmacokinetic Properties of this compound

ParameterValueSpeciesDosing RouteReference
Oral Bioavailability47%RatOral[5]

GPR43 Signaling Pathways

GPR43 is a pleiotropic receptor that couples to at least two distinct G-protein families, Gαi/o and Gαq/11, leading to the activation of multiple downstream signaling cascades.[2] The antagonism of these pathways by this compound is central to its mechanism of action.

GPR43_Signaling cluster_membrane Plasma Membrane cluster_G_proteins G-Proteins cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers & Outcomes GPR43 GPR43 (FFAR2) Gi_o Gαi/o GPR43->Gi_o Gq_11 Gαq/11 GPR43->Gq_11 SCFA SCFA (Acetate, Propionate) SCFA->GPR43 Activates GLPG0974 This compound GLPG0974->GPR43 Antagonizes AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits MAPK MAPK Cascade (ERK, p38) Gi_o->MAPK PLC Phospholipase C (PLC) Gq_11->PLC Activates Gq_11->MAPK cAMP ↓ cAMP AC->cAMP Ca2_IP3 ↑ Intracellular Ca²⁺ (via IP₃) PLC->Ca2_IP3 Inflammation Inflammatory Responses MAPK->Inflammation Ca2_IP3->Inflammation

GPR43 Signaling Pathways and Antagonism by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of GPR43 antagonists. The following sections provide protocols for key in vitro functional assays.

Calcium Flux Assay

This assay measures the ability of a compound to inhibit SCFA-induced increases in intracellular calcium, a hallmark of Gαq/11 activation.

Experimental Workflow:

Calcium_Flux_Workflow step1 1. Cell Culture: HEK293 cells stably expressing human GPR43 are cultured. step2 2. Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). step1->step2 step3 3. Compound Incubation: Cells are pre-incubated with varying concentrations of This compound or vehicle. step2->step3 step4 4. Agonist Stimulation: Cells are stimulated with an EC₈₀ concentration of an agonist (e.g., sodium acetate). step3->step4 step5 5. Signal Detection: Changes in intracellular calcium are measured using a fluorescence plate reader. step4->step5 step6 6. Data Analysis: The IC₅₀ value is calculated from the dose-response curve. step5->step6

Workflow for the GPR43 Calcium Flux Assay.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing human GPR43 are cultured in appropriate media until they reach 80-90% confluency.

  • Dye Loading: The cells are washed and then incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution for a specified time at 37°C, according to the dye manufacturer's instructions.

  • Compound Incubation: After washing to remove excess dye, the cells are pre-incubated with various concentrations of this compound or a vehicle control for a defined period.

  • Agonist Stimulation: The cells are then stimulated with a pre-determined EC₈₀ concentration of a GPR43 agonist, such as sodium acetate.

  • Signal Detection: The fluorescence intensity is measured immediately after agonist addition using a fluorescence plate reader. The change in fluorescence is proportional to the change in intracellular calcium concentration.

  • Data Analysis: The inhibitory effect of this compound is calculated as a percentage of the response to the agonist alone. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Neutrophil Activation Assay (CD11b Expression)

This assay assesses the ability of this compound to inhibit acetate-induced activation of neutrophils in a physiologically relevant matrix (human whole blood). Neutrophil activation is quantified by the upregulation of the surface integrin CD11b.[3][7]

Methodology:

  • Blood Collection: Fresh human whole blood is collected from healthy volunteers into heparinized tubes.

  • Compound Incubation: Aliquots of whole blood are pre-incubated with varying concentrations of this compound or vehicle at 37°C.

  • Agonist Stimulation: The blood samples are then stimulated with acetate to induce neutrophil activation.

  • Antibody Staining: Following stimulation, the samples are stained with a fluorescently-labeled monoclonal antibody specific for an activated epitope of CD11b. Red blood cells are subsequently lysed.

  • Flow Cytometry: The expression of the CD11b activated epitope on the surface of neutrophils is quantified using flow cytometry. Neutrophils are identified based on their forward and side scatter properties.

  • Data Analysis: The inhibition of CD11b expression by this compound is calculated relative to the acetate-stimulated control. The IC₅₀ value is determined from the resulting dose-response curve.

Selectivity Profile

This compound demonstrates high selectivity for GPR43. In counter-screening assays against a panel of over 55 other receptors, channels, and transporters, this compound showed little to no activity at concentrations up to 10 µM. Notably, it displays selectivity over the closely related free fatty acid receptor 3 (FFAR3 or GPR41).[8]

Conclusion

This compound is a potent and selective antagonist of GPR43 with demonstrated activity in a range of in vitro functional assays. Its favorable pharmacokinetic profile in preclinical species has supported its advancement into clinical trials.[3] The data and experimental protocols presented in this guide provide a valuable resource for researchers investigating the role of GPR43 in health and disease and for the development of novel GPR43-targeted therapies. The well-characterized nature of this compound makes it an essential tool for the continued exploration of the therapeutic potential of GPR43 antagonism.

References

Methodological & Application

Application Notes and Protocols for (S)-GLPG0974, a Potent FFA2 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GLPG0974 is a potent and selective allosteric antagonist of the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1] FFA2 is a promising therapeutic target for a variety of inflammatory and metabolic diseases, as it is activated by short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate (B1217596), which are metabolites produced by the gut microbiota.[2][3] this compound exerts its inhibitory effect by binding to a site adjacent to the orthosteric pocket, thereby blocking agonist binding.[4] This document provides detailed in vitro assay protocols to characterize the inhibitory activity of this compound on FFA2 signaling.

FFA2 is known to couple to two primary G-protein signaling pathways:

  • Gαq/11 pathway: Activation leads to the stimulation of phospholipase C (PLC), resulting in an increase in inositol (B14025) phosphates (IPs) and subsequent mobilization of intracellular calcium ([Ca2+]).

  • Gαi/o pathway: Activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway can also be assessed by measuring the binding of GTPγS to the Gαi/o subunit.

The following protocols describe three key in vitro functional assays to determine the potency of this compound as an FFA2 antagonist: a Calcium Mobilization Assay, a GTPγS Binding Assay, and a cAMP Inhibition Assay.

Data Presentation: Potency of this compound

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound in various FFA2 functional assays.

In Vitro Assay TypeAgonist UsedCell SystemReported IC50 (nM)Reference
Not SpecifiedNot SpecifiedNot Specified9[2][5][6]
Neutrophil MigrationAcetateHuman NeutrophilsNot explicitly quantified, but potent inhibition observed.[7][8]
CD11b ActivationAcetateHuman Whole BloodNot explicitly quantified, but potent inhibition observed.[7][8]
GTPγS Binding AssayPropionate (at EC80)Not Specified~3-4 (for a similar potent antagonist)[3]
cAMP AssayPropionate (at EC80)Whole Cells~3-4 (for a similar potent antagonist)[3]

Signaling Pathway Diagrams

The following diagrams illustrate the FFA2 signaling pathways and the experimental workflow for its inhibition.

FFA2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_Gq Gαq/11 Pathway cluster_Gi Gαi/o Pathway Agonist SCFA Agonist (e.g., Propionate) FFA2 FFA2 Receptor Agonist->FFA2 Activates Antagonist This compound Antagonist->FFA2 Inhibits Gq Gαq/11 FFA2->Gq Gi Gαi/o FFA2->Gi PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release AC Adenylyl Cyclase Gi->AC GTPgS GTPγS Binding Gi->GTPgS cAMP ↓ cAMP AC->cAMP

Caption: FFA2 Receptor Signaling Pathways.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Culture FFA2-expressing cells (e.g., CHO-K1, HEK293) plate_cells 2. Seed cells into microplate cell_culture->plate_cells add_antagonist 3. Add this compound (various concentrations) plate_cells->add_antagonist add_agonist 4. Add FFA2 Agonist (e.g., Propionate at EC80) add_antagonist->add_agonist incubation 5. Incubate add_agonist->incubation measure_signal 6. Measure Signal (Calcium flux, GTPγS, or cAMP) incubation->measure_signal plot_data 7. Plot concentration-response curve measure_signal->plot_data calculate_ic50 8. Calculate IC50 value plot_data->calculate_ic50

Caption: General Experimental Workflow for FFA2 Inhibition Assay.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the inhibition of agonist-induced intracellular calcium release, which is a hallmark of Gαq/11 pathway activation.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human FFA2.

  • Assay Plate: Black-walled, clear-bottom 96- or 384-well microplates.

  • Agonist: Propionate or Acetate.

  • Antagonist: this compound.

  • Calcium Indicator Dye: Fluo-4 AM or Calcium-5 Assay Kit.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (B1678239): To prevent dye leakage from cells.

  • Fluorescence Plate Reader: With automated injection capabilities (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Plating:

    • Culture FFA2-expressing cells to ~80-90% confluency.

    • Seed the cells into the assay plate at an appropriate density (e.g., 20,000-50,000 cells/well) and incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the calcium indicator dye solution in assay buffer containing probenecid according to the manufacturer's instructions.

    • Remove the cell culture medium from the plate and add the dye solution to each well.

    • Incubate the plate for 60 minutes at 37°C, 5% CO2, protected from light.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare the FFA2 agonist (e.g., propionate) at a concentration that elicits ~80% of the maximal response (EC80). The final concentration of propionate is typically in the range of 1 mM.[9]

    • After the dye incubation, wash the cells with assay buffer.

    • Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Signal Measurement:

    • Place the assay plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Inject the agonist solution into the wells and immediately begin kinetic fluorescence measurements (e.g., excitation at 485 nm, emission at 525 nm for Fluo-4).

    • Record the change in fluorescence over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone (100% activation) and a no-agonist control (0% activation).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

[35S]GTPγS Binding Assay

This assay directly measures the activation of Gαi/o proteins by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to cell membranes expressing FFA2.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human FFA2.

  • Membrane Preparation: Crude membrane fractions from the FFA2-expressing cells.

  • Radioligand: [35S]GTPγS.

  • Agonist: Propionate.

  • Antagonist: this compound.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

  • GDP: To facilitate the exchange reaction.

  • Filter Plates: GF/B or GF/C filter plates.

  • Scintillation Counter.

Protocol:

  • Membrane Preparation:

    • Grow FFA2-expressing cells to a high density, harvest, and homogenize in a hypotonic buffer.

    • Centrifuge the homogenate to pellet the crude membrane fraction.

    • Resuspend the membranes in assay buffer and determine the protein concentration. Store at -80°C.

  • Assay Setup:

    • In a 96-well plate, add the following in order:

      • Assay buffer.

      • Serial dilutions of this compound.

      • FFA2-expressing cell membranes (typically 5-20 µg of protein per well).

      • GDP (final concentration of 1-10 µM).

      • Propionate (at EC80 concentration).

    • Incubate for 15-30 minutes at 30°C.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding [35S]GTPγS (final concentration 0.1-0.5 nM).

    • Incubate for 30-60 minutes at 30°C with gentle shaking.

    • Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements.

    • Normalize the data and plot the percent inhibition against the log concentration of this compound to calculate the IC50.

cAMP Inhibition Assay

This assay measures the ability of this compound to block the agonist-induced inhibition of adenylyl cyclase, a downstream effect of Gαi/o activation.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human FFA2.

  • Assay Plate: 96- or 384-well microplates suitable for the chosen cAMP detection kit.

  • Agonist: Propionate.

  • Antagonist: this compound.

  • Forskolin (B1673556): To stimulate adenylyl cyclase and raise basal cAMP levels.

  • cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kits.

  • Lysis Buffer: As provided in the detection kit.

Protocol:

  • Cell Plating:

    • Seed FFA2-expressing cells into the assay plate and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound.

    • Pre-treat the cells with the this compound dilutions for 15-30 minutes at 37°C.

  • Agonist Stimulation:

    • Add a solution containing both forskolin (to stimulate cAMP production) and the FFA2 agonist propionate (at EC80, to inhibit cAMP production).

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP detection kit protocol.

    • Perform the cAMP measurement following the manufacturer's instructions for the chosen detection technology (e.g., HTRF, AlphaScreen).

  • Data Analysis:

    • Generate a standard curve for cAMP concentration.

    • Calculate the amount of cAMP produced in each well.

    • Normalize the data, where 100% inhibition is the cAMP level with forskolin alone, and 0% inhibition is the cAMP level with forskolin and propionate.

    • Plot the percent inhibition against the log concentration of this compound and determine the IC50 value.

Conclusion

The provided protocols offer a comprehensive framework for the in vitro characterization of this compound as an FFA2 antagonist. By utilizing assays that probe both the Gαq/11 and Gαi/o signaling pathways, researchers can obtain a thorough understanding of the compound's mechanism of action and inhibitory potency. Consistent and reproducible data generated from these assays are crucial for advancing our understanding of FFA2 pharmacology and the therapeutic potential of its antagonists.

References

Application Notes and Protocols for (S)-GLPG0974 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GLPG0974 is a potent and selective antagonist for the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1][2] FFA2 is activated by short-chain fatty acids (SCFAs) such as acetate (B1210297) and propionate, which are metabolites produced by the gut microbiota. This receptor is primarily expressed on various immune cells, including neutrophils, as well as in adipose tissue and the gastrointestinal tract.[3][4] By blocking the binding of SCFAs to FFA2, this compound can inhibit downstream signaling pathways, making it a valuable tool for studying the physiological and pathological roles of FFA2 in inflammation, metabolic diseases, and cancer.[5][6]

Mechanism of Action

This compound acts as a competitive antagonist at the orthosteric binding site of the FFA2 receptor. This prevents the binding of endogenous agonists like acetate and propionate, thereby inhibiting receptor activation. The FFA2 receptor is known to couple to two main G-protein signaling pathways:

  • Gαq/11 Pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various cellular responses.

  • Gαi/o Pathway: Activation of this pathway inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

By blocking these pathways, this compound can effectively inhibit a range of cellular responses mediated by FFA2 activation, such as neutrophil chemotaxis, activation, and cytokine release.[3][7][8]

FFA2 Signaling Pathway

FFA2_Signaling_Pathway cluster_membrane Cell Membrane FFA2 FFA2/GPR43 Gq Gαq/11 FFA2->Gq Gi Gαi/o FFA2->Gi SCFA SCFA (e.g., Acetate) SCFA->FFA2 Agonist GLPG0974 This compound GLPG0974->FFA2 Antagonist PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3 IP3 PLC->IP3 Generates cAMP cAMP AC->cAMP Reduces Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Cell_Response_cAMP Modulation of Cellular Functions cAMP->Cell_Response_cAMP Cell_Response_Ca Cellular Responses (e.g., Migration, Activation) Ca_release->Cell_Response_Ca

Caption: FFA2 signaling cascade and the inhibitory action of this compound.

Quantitative Data Summary

ParameterCell TypeAssayAgonistIC50 ValueReference
Binding Affinity Recombinant cellsRadioligand Binding-9 nM[1][2]
Neutrophil Activation Human Whole BloodCD11b ExpressionAcetate~27 nM[9]
Neutrophil Migration Isolated Human NeutrophilsChemotaxis AssayAcetatePotent Inhibition[1]
Calcium Mobilization Isolated Human NeutrophilsCalcium Flux AssayPropionate (C3)Effective Blockade[7]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Based on the molecular weight of this compound (485.00 g/mol ), calculate the required mass to prepare a 10 mM stock solution in DMSO.

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage. When stored at -20°C, the solution is stable for at least one year, and for up to two years at -80°C.[2]

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes the inhibition of acetate-induced neutrophil migration using this compound.

Materials:

  • Isolated human neutrophils

  • RPMI 1640 medium with 0.5% BSA

  • Chemoattractant: Sodium Acetate

  • This compound

  • Boyden chamber apparatus with 3-5 µm pore size polycarbonate filters

  • Calcein-AM or other suitable cell stain

  • Fluorescence plate reader

Experimental Workflow:

Neutrophil_Chemotaxis_Workflow A Isolate Human Neutrophils B Pre-incubate Neutrophils with this compound or Vehicle (DMSO) A->B D Add Treated Neutrophils to Upper Chamber B->D C Add Chemoattractant (Acetate) to Lower Chamber E Incubate at 37°C D->E F Quantify Migrated Cells E->F

Caption: Workflow for the neutrophil chemotaxis assay.

Procedure:

  • Isolate human neutrophils from fresh peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.

  • Resuspend the isolated neutrophils in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL.

  • Pre-incubate the neutrophil suspension with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 30 minutes at 37°C.

  • Prepare the chemoattractant solution by dissolving sodium acetate in RPMI 1640 with 0.5% BSA to a final concentration of 10 mM.

  • Add 30 µL of the chemoattractant solution to the lower wells of the Boyden chamber.

  • Place the polycarbonate filter over the lower wells.

  • Add 50 µL of the pre-incubated neutrophil suspension to the upper wells.

  • Incubate the chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO2.[8][10]

  • After incubation, remove the filter and wipe off the non-migrated cells from the upper surface.

  • Stain the migrated cells on the lower surface of the filter with a suitable stain (e.g., Calcein-AM).

  • Quantify the migrated cells by measuring the fluorescence in a plate reader or by manual counting under a microscope.

  • Calculate the percentage inhibition of migration for each concentration of this compound compared to the vehicle control.

Calcium Mobilization Assay

This protocol outlines the measurement of this compound's ability to block acetate-induced intracellular calcium release in neutrophils.

Materials:

  • Isolated human neutrophils

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Agonist: Sodium Acetate

  • This compound

  • Fluorescence plate reader with kinetic reading capabilities

Experimental Workflow:

Calcium_Mobilization_Workflow A Isolate Human Neutrophils B Load Cells with Calcium-sensitive Dye A->B C Pre-incubate with This compound or Vehicle B->C D Measure Baseline Fluorescence C->D E Add Acetate and Measure Fluorescence Change D->E F Analyze Data E->F

Caption: Workflow for the calcium mobilization assay.

Procedure:

  • Isolate human neutrophils as described previously.

  • Resuspend the neutrophils in HBSS at 1 x 10^7 cells/mL.

  • Load the cells with a calcium-sensitive dye (e.g., 2 µM Fura-2 AM or Fluo-4 AM) and 0.02% Pluronic F-127 for 30-45 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS to remove excess dye and resuspend them in HBSS at 1 x 10^6 cells/mL.

  • Aliquot 100 µL of the cell suspension into each well of a black, clear-bottom 96-well plate.

  • Add 50 µL of this compound at various concentrations (e.g., 1 nM to 1 µM) or vehicle control (DMSO) to the wells and incubate for 15 minutes at room temperature.

  • Place the plate in a fluorescence plate reader and measure the baseline fluorescence for 10-20 seconds.

  • Add 50 µL of sodium acetate (final concentration of 10 mM) to each well and immediately begin kinetic measurement of fluorescence for 2-5 minutes.

  • The change in fluorescence intensity over time reflects the intracellular calcium concentration.

  • Analyze the data by calculating the peak fluorescence intensity or the area under the curve and determine the inhibitory effect of this compound.

Application in Other Cell Lines

(a) HEK293 Cells Expressing FFA2:

HEK293 cells are a common model for studying specific receptor signaling in a controlled environment.

  • Assay Type: Reporter gene assays (e.g., CRE-luciferase for cAMP pathway, or NFAT-luciferase for calcium pathway) or direct measurement of second messengers (cAMP or calcium).

  • Protocol Outline:

    • Transfect HEK293 cells with a plasmid encoding human FFA2. For reporter assays, co-transfect with the appropriate reporter plasmid.

    • Plate the transfected cells in a 96-well plate.

    • Pre-incubate the cells with this compound or vehicle for 30 minutes.

    • Stimulate the cells with an FFA2 agonist (e.g., acetate or propionate).

    • After an appropriate incubation time (e.g., 4-6 hours for reporter assays), measure the reporter gene activity or second messenger levels.

(b) HaCaT Keratinocytes:

HaCaT cells are an immortalized human keratinocyte cell line and can be used to study the role of FFA2 in skin inflammation.

  • Assay Type: Measurement of inflammatory cytokine (e.g., IL-6, IL-8) release by ELISA or qPCR.[11]

  • Protocol Outline:

    • Culture HaCaT cells to 80-90% confluency in 24-well plates.

    • Pre-treat the cells with this compound or vehicle for 1 hour.

    • Stimulate the cells with an inflammatory stimulus (e.g., TNF-α/IFN-γ) in the presence or absence of an FFA2 agonist for 24 hours.[12][13]

    • Collect the cell culture supernatant to measure cytokine protein levels by ELISA.

    • Lyse the cells to extract RNA and measure cytokine mRNA expression by qPCR.

Concluding Remarks

This compound is a valuable pharmacological tool for investigating the roles of the FFA2 receptor in various cellular processes. The protocols provided here offer a starting point for utilizing this compound in cell culture experiments. Researchers should optimize concentrations and incubation times for their specific cell type and experimental conditions. Careful consideration of appropriate controls is essential for the accurate interpretation of results.

References

Application Notes and Protocols for (S)-GLPG0974 in Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GLPG0974 is a potent and selective antagonist of the free fatty acid receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1][2] FFA2 is activated by short-chain fatty acids (SCFAs) and is implicated in the modulation of inflammatory responses, particularly through its role in neutrophil activation and migration.[3][4] These application notes provide a summary of the available data and protocols for the use of this compound in preclinical inflammation models.

A critical consideration for researchers is that This compound is only active against human and monkey FFA2 and does not interact with rodent FFA2 .[5] This species-specific activity profile significantly impacts the design and interpretation of animal studies. While direct efficacy studies in conventional rodent models of inflammation are not feasible, research in FFA2 knock-out (KO) mice provides valuable insights into the receptor's role in inflammatory processes.[4][5] Furthermore, one study has explored the effects of this compound in a mouse model of colitis, the results of which should be interpreted with consideration of the compound's lack of on-target activity in this species.[6]

Signaling Pathway of FFA2 in Neutrophil Activation

The diagram below illustrates the proposed signaling pathway for FFA2-mediated neutrophil activation and the inhibitory action of this compound.

FFA2_Signaling_Pathway FFA2 Signaling in Neutrophil Activation and Inhibition by this compound cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular SCFA SCFA FFA2 FFA2 (GPR43) SCFA->FFA2 activates G_protein G-protein activation FFA2->G_protein GLPG0974 This compound GLPG0974->FFA2 antagonizes Ca_flux Intracellular Ca²⁺ Flux G_protein->Ca_flux Neutrophil_Activation Neutrophil Activation (e.g., CD11b expression) Ca_flux->Neutrophil_Activation Chemotaxis Chemotaxis & Migration Neutrophil_Activation->Chemotaxis

Caption: FFA2 signaling cascade in neutrophils and the antagonistic effect of this compound.

This compound in a Mouse Model of Colitis

Despite the lack of activity on rodent FFA2, one study investigated this compound in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice. The observed effects may be off-target or mediated through indirect mechanisms.

Quantitative Data Summary
Animal ModelTreatmentDoseKey FindingsReference
DSS-induced colitis in miceThis compound1 mg/kg BW, i.p., once daily for 4 daysNon-significant decrease in myeloperoxidase (MPO) activity compared to the DSS group.[6][6]
DSS-induced colitis in miceDAMGO (MOR agonist) + this compound0.02 mg/kg BW (DAMGO) + 1 mg/kg BW (GLPG0974), i.p., once daily for 4 daysNon-significantly decreased MPO activity as compared to the DSS group and the compounds alone.[6][6]
Experimental Protocol: DSS-Induced Colitis in Mice

This protocol is adapted from the methodology described in the referenced study.[6][7]

1. Animals:

  • Specify the strain, sex, and age of the mice used (e.g., C57BL/6, male, 8-10 weeks old).

  • House animals under standard laboratory conditions with ad libitum access to food and water.

2. Induction of Colitis:

  • Administer 4% (w/v) DSS in the drinking water for a specified period (e.g., 7 days) to induce acute colitis.[6][7]

3. Drug Administration:

  • Prepare this compound in a suitable vehicle for intraperitoneal (i.p.) injection.

  • Administer this compound at a dose of 1 mg/kg body weight once daily via i.p. injection for 4 days, starting on day 3 post-DSS induction.[6][7]

  • Include a vehicle control group receiving i.p. injections of the vehicle alone.

4. Assessment of Colitis Severity:

  • Monitor body weight daily.

  • Assess stool consistency and the presence of fecal occult blood.

  • At the end of the study, euthanize the animals and collect the colon.

  • Measure colon length and weight.

  • Perform histological analysis of colon sections to assess tissue damage and inflammation.

  • Measure myeloperoxidase (MPO) activity in colon tissue as an indicator of neutrophil infiltration.

Experimental Workflow: DSS-Induced Colitis Model

DSS_Colitis_Workflow Experimental Workflow for DSS-Induced Colitis Study with this compound cluster_acclimatization Acclimatization cluster_induction Colitis Induction cluster_treatment Treatment cluster_monitoring Monitoring & Endpoint Analysis acclimatize Acclimatize Mice dss_admin Administer 4% DSS in Drinking Water (Day 0-7) acclimatize->dss_admin treatment_groups Divide into Treatment Groups: - Vehicle Control - this compound (1 mg/kg, i.p.) dss_admin->treatment_groups daily_treatment Daily i.p. Injections (Day 3-6) treatment_groups->daily_treatment daily_monitoring Daily Monitoring: - Body Weight - Stool Consistency - Fecal Occult Blood daily_treatment->daily_monitoring endpoint Endpoint Analysis (Day 7): - Euthanasia - Colon Length & Weight - Histology - MPO Activity daily_monitoring->endpoint

References

Application Notes and Protocols for (S)-GLPG0974: Solubility and In Vivo Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of (S)-GLPG0974 and comprehensive protocols for its preparation for in vivo studies. The data and methodologies are compiled to support preclinical research and development.

This compound Solubility

This compound is a potent and selective antagonist of the free fatty acid receptor 2 (FFA2), also known as GPR43. Understanding its solubility is critical for the preparation of appropriate formulations for in vitro and in vivo studies. The solubility of this compound in various common laboratory solvents is summarized below.

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationRemarks
DMSO≥ 200 mg/mL (≥ 412.37 mM)Sonication may be required to achieve complete dissolution. It is recommended to use freshly opened, anhydrous DMSO as it is hygroscopic.
Ethanol48.5 mg/mL (100 mM)-
WaterPoorly solubleSolubility is pH-dependent and is poor at acidic pH.

Preparation of this compound for In Vivo Studies

For in vivo administration, particularly for oral gavage or intraperitoneal injection in rodent models, this compound needs to be formulated in a suitable vehicle. Several vehicle compositions have been reported to successfully deliver this compound. The selection of a vehicle will depend on the desired route of administration, required concentration, and study duration.

Table 2: Recommended Vehicle Formulations for In Vivo Studies of this compound

Formulation CompositionAchievable ConcentrationResulting Solution TypeRecommended Route
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline5 mg/mL (10.31 mM)SuspensionOral or Intraperitoneal Injection
10% DMSO, 90% (20% SBE-β-CD in Saline)5 mg/mL (10.31 mM)SuspensionOral or Intraperitoneal Injection
10% DMSO, 90% Corn Oil≥ 5 mg/mL (≥ 10.31 mM)Clear SolutionOral or Intraperitoneal Injection

Experimental Protocols

Protocol for Preparation of this compound Suspension (5 mg/mL)

This protocol describes the preparation of a 1 mL suspension of this compound at a concentration of 5 mg/mL using a vehicle composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile filtered

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80 (Polysorbate 80), sterile

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes or vials

  • Pipettors and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to prepare a 50 mg/mL stock solution. For 1 mL of the final formulation, you will need 100 µL of this stock solution. Ensure the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.

  • Add PEG300: In a sterile tube, add 400 µL of PEG300.

  • Combine Stock and PEG300: Add 100 µL of the 50 mg/mL this compound stock solution in DMSO to the PEG300. Vortex thoroughly until the mixture is homogeneous.

  • Add Tween-80: Add 50 µL of Tween-80 to the mixture and vortex again to ensure complete mixing.

  • Add Saline: Add 450 µL of sterile saline to bring the total volume to 1 mL.

  • Final Mixing: Vortex the final suspension thoroughly before each administration to ensure a uniform distribution of the compound. If precipitation occurs, sonication may be used to resuspend the particles.

  • Sterility: All steps should be performed in a laminar flow hood using aseptic techniques to maintain sterility. The final preparation is a suspension and should not be filtered.

  • Storage: It is recommended to prepare the formulation fresh before each use. If short-term storage is necessary, store at 2-8°C and protect from light. Before use, allow the formulation to return to room temperature and vortex thoroughly.

Experimental Workflow for In Vivo Formulation Preparation

The following diagram illustrates the key steps in preparing the this compound formulation for in vivo studies.

G cluster_prep Formulation Preparation (Aseptic) cluster_admin Administration prep_stock Prepare 50 mg/mL Stock in Sterile DMSO add_peg Add PEG300 prep_stock->add_peg 100 µL mix1 Vortex to Homogenize add_peg->mix1 400 µL add_tween Add Tween-80 mix1->add_tween mix2 Vortex Thoroughly add_tween->mix2 50 µL add_saline Add Saline (q.s.) mix2->add_saline final_mix Final Vortex/Sonication add_saline->final_mix 450 µL administer Administer to Animal (e.g., Oral Gavage) final_mix->administer

Workflow for in vivo formulation of this compound.

Signaling Pathway of FFA2 (GPR43)

This compound is an antagonist of FFA2, a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. FFA2 is known to couple to both Gαi/o and Gαq/11 pathways, leading to diverse downstream cellular responses.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_Gi Gαi/o Pathway cluster_Gq Gαq/11 Pathway SCFA SCFA (Agonist) FFA2 FFA2 (GPR43) SCFA->FFA2 Activates GLPG0974 This compound (Antagonist) GLPG0974->FFA2 Blocks G_protein Gαi/o | Gαq/11 | Gβγ FFA2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits PLC Phospholipase C (PLC) G_protein->PLC Gαq/11 activates MAPK MAPK Pathway (ERK1/2) G_protein->MAPK Gβγ activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cellular_Response Cellular Response (e.g., Inflammation, Metabolism) PKA->Cellular_Response PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Induces PKC PKC Activation DAG->PKC Ca_release->PKC PKC->MAPK PKC->Cellular_Response MAPK->Cellular_Response

Simplified signaling pathway of the FFA2 receptor.

Application Notes and Protocols for the Detection of (S)-GLPG0974 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GLPG0974 is a potent and selective antagonist of the free fatty acid receptor 2 (FFA2), also known as GPR43.[1] This receptor is activated by short-chain fatty acids (SCFAs) and plays a significant role in inflammatory processes, particularly in the activation and migration of neutrophils.[1][2][3] As a therapeutic candidate, understanding the pharmacokinetics and biodistribution of this compound is crucial. This document provides detailed application notes and protocols for the quantitative analysis of this compound in human plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This compound Signaling Pathway

This compound exerts its pharmacological effect by antagonizing the FFA2 receptor. FFA2 is a G-protein coupled receptor (GPCR) that, upon activation by endogenous ligands like acetate (B1210297) and other SCFAs, can signal through two main pathways: the Gq and Gi/o pathways. The Gq pathway activation leads to an increase in intracellular calcium, while the Gi/o pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP). These signaling events are involved in various cellular responses, including neutrophil activation and migration. As an antagonist, this compound blocks these downstream signaling cascades.

FFA2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SCFA Short-Chain Fatty Acids (e.g., Acetate) FFA2 FFA2 (GPR43) Receptor SCFA->FFA2 Activates GLPG0974 This compound (Antagonist) GLPG0974->FFA2 Blocks Gq Gq FFA2->Gq Activates Gi_o Gi/o FFA2->Gi_o Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 Leads to cAMP ↓ cAMP AC->cAMP Leads to Cellular_Response_Ca Neutrophil Activation & Migration Ca2->Cellular_Response_Ca Cellular_Response_cAMP Modulation of Inflammatory Response cAMP->Cellular_Response_cAMP

Figure 1: FFA2 (GPR43) Signaling Pathway and Antagonism by this compound.

Analytical Method for this compound in Human Plasma

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the determination of this compound in human plasma.[4]

Principle

The method involves the extraction of this compound and a deuterated internal standard from human plasma via liquid-liquid extraction (LLE). The extracted samples are then analyzed by reversed-phase LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[4]

Materials and Reagents

  • Instrumentation: SCIEX API4000 LC-MS/MS or equivalent[4]

  • Chromatography Column: XBridge™ C18 or equivalent[4]

  • Reference Standards: this compound and deuterated this compound (Internal Standard)

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Formic Acid, and a suitable organic solvent for LLE (e.g., methyl tert-butyl ether or ethyl acetate).

  • Biological Matrix: Drug-free human plasma (with lithium heparin anticoagulant)[4]

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing A Aliquot Plasma Sample B Add Deuterated Internal Standard A->B C Liquid-Liquid Extraction (e.g., with MTBE) B->C D Vortex & Centrifuge C->D E Separate Organic Layer D->E F Evaporate to Dryness E->F G Reconstitute in Mobile Phase F->G H Inject Sample into LC-MS/MS System G->H I Chromatographic Separation (XBridge™ C18) H->I J Mass Spectrometric Detection (SCIEX API4000, MRM Mode) I->J K Peak Integration J->K L Calculate Peak Area Ratios (Analyte/IS) K->L M Quantification using 1/x² Weighted Linear Regression L->M

Figure 2: General workflow for the analysis of this compound in plasma.

Protocol for Sample Preparation (Liquid-Liquid Extraction)

Note: Specific solvent and volumes are not publicly available and should be optimized during method development. The following is a representative protocol.

  • Pipette 100 µL of human plasma (calibration standard, quality control, or unknown sample) into a microcentrifuge tube.

  • Add 25 µL of the deuterated this compound internal standard working solution.

  • Add 500 µL of a suitable organic extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol for LC-MS/MS Analysis

Note: Specific mobile phase composition, gradient, and MRM transitions are not publicly available and require optimization.

ParameterSetting
LC System SCIEX API4000 LC-MS/MS system or equivalent[4]
Column XBridge™ C18 (dimensions to be optimized, e.g., 2.1 x 50 mm, 3.5 µm)[4]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Representative gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate. (To be optimized for best peak shape and separation).
Flow Rate 0.4 mL/min (To be optimized)
Column Temperature 40°C (To be optimized)
Injection Volume 5 µL (To be optimized)
Ionization Mode Electrospray Ionization (ESI), Positive or Negative mode (To be determined during method development)
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: To be determined (Precursor ion [M+H]⁺ > Product ion) Deuterated IS: To be determined (Precursor ion [M+D+H]⁺ > Product ion)
Source Parameters To be optimized (e.g., IonSpray Voltage, Temperature, Gas 1, Gas 2, Curtain Gas)

Quantitative Data Summary for Plasma Assay

The validated method for this compound in human plasma has demonstrated the following performance characteristics. A full validation would also include data for accuracy, recovery, and matrix effect.

Validation ParameterResult / Acceptance Criteria
Linearity A linear regression with a weighting factor of 1/x² is used.[4] The correlation coefficient (r²) should be ≥ 0.99.
LLOQ 1.00 ng/mL[4]
Precision The overall precision and repeatability precision, expressed as coefficient of variation (CV%), were not greater than 2.8% and 2.3%, respectively.[4]
Accuracy Deviation from nominal concentrations for quality controls was no more than -1.9%.[4] (Typically, accuracy should be within ±15% of the nominal value, and ±20% at the LLOQ).
Recovery Data not publicly available. (Should be consistent, precise, and reproducible).
Matrix Effect Data not publicly available. (Should be assessed to ensure no significant ion suppression or enhancement from the plasma matrix).

Analytical Method for this compound in Human Urine

An adapted method from the plasma bioanalytical assay was used to determine the concentrations of this compound in urine.[4]

Principle

The method is based on the validated plasma assay, likely with modifications to the sample preparation to accommodate the different matrix. The core principles of LC-MS/MS detection and quantification remain the same.

Protocol Adaptations for Urine

While the specific details of the adaptation are not publicly available, common modifications for urine analysis include:

  • Sample Dilution: Urine samples may require an initial dilution with a suitable buffer or water to reduce matrix effects and bring concentrations within the calibration range.

  • pH Adjustment: The pH of the urine sample may need to be adjusted prior to extraction to ensure optimal recovery of this compound.

  • Sample Volume: The initial sample volume for extraction may be different from the plasma method.

The liquid-liquid extraction and LC-MS/MS analysis would then proceed similarly to the plasma protocol, with potential re-optimization of the chromatography and mass spectrometry parameters for the urine matrix.

Quantitative Data for Urine Assay

Detailed performance characteristics for the adapted urine method are not available in the public domain. A full validation would be required to establish the linearity, LLOQ, accuracy, precision, recovery, and matrix effect for this specific biological sample type.

References

Troubleshooting & Optimization

troubleshooting (S)-GLPG0974 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the insolubility of (S)-GLPG0974 in aqueous solutions.

Troubleshooting Guide: Overcoming Insolubility of this compound

This guide provides a systematic approach to addressing common solubility issues encountered during in vitro and in vivo experimental setups.

Problem: this compound precipitates out of solution upon addition to my aqueous buffer.

Possible Cause: The inherent low aqueous solubility of this compound, particularly at acidic pH. Clinical studies have indicated that GLPG0974 is poorly soluble at the acidic pH of the human stomach (pH 1-3).[1][2]

Solutions:

  • pH Adjustment: The solubility of this compound is expected to be pH-dependent. Although specific pKa values are not publicly available, its chemical structure suggests it is a weak acid. Therefore, increasing the pH of your aqueous solution should enhance its solubility. For in vivo oral formulations, co-administration with food is recommended as it raises gastric pH, thereby improving solubility and absorption.[1][2] In a clinical setting, an L-arginine-buffered aqueous oral solution has been used, suggesting that a basic buffering system can aid solubility.[1]

  • Use of Co-solvents: For preclinical research, the use of co-solvents is a common and effective strategy to increase the solubility of poorly soluble compounds.[3][4][5][6] Several formulations have been reported for this compound.

    • For in vitro stock solutions: High concentrations of this compound can be achieved in organic solvents.

      • DMSO: Soluble up to 200 mg/mL (with sonication).[7] Other sources report solubility at 48.5 mg/mL[8] and 257 mg/mL (with sonication)[9].

      • Ethanol: Soluble up to 48.5 mg/mL.[8][10]

    • For in vivo formulations: Multi-component solvent systems are often necessary to maintain solubility upon dilution into an aqueous environment. The following table summarizes some reported formulations.

Formulation ComponentsAchieved ConcentrationSolution TypeReference
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline5 mg/mLSuspension[11]
10% DMSO + 90% (20% SBE-β-CD in Saline)5 mg/mLSuspension[11]
10% DMSO + 90% Corn Oil≥ 5 mg/mLClear Solution[11]
  • Complexation with Cyclodextrins: Cyclodextrins are used to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[3][12] A formulation using Sulfobutylether-β-cyclodextrin (SBE-β-CD) has been successfully used for this compound.[11]

Experimental Workflow for Solubility Enhancement

The following diagram illustrates a general workflow for troubleshooting the insolubility of this compound.

G Troubleshooting Workflow for this compound Insolubility cluster_0 Initial Observation cluster_1 Strategy Selection cluster_2 In Vitro Experiments cluster_3 In Vivo Formulations cluster_4 Outcome start Precipitation of this compound in aqueous buffer strategy Select a solubilization strategy based on experimental needs start->strategy ph_adjust pH Adjustment (e.g., use of basic buffers) strategy->ph_adjust pH sensitive assay? cosolvent_iv Co-solvent System (e.g., DMSO, Ethanol for stock) strategy->cosolvent_iv Need high conc. stock? cosolvent_form Co-solvent Formulation (e.g., DMSO, PEG300, Tween80) strategy->cosolvent_form Oral/IP administration? cyclodextrin Cyclodextrin Complexation (e.g., SBE-β-CD) strategy->cyclodextrin Need aqueous vehicle? lipid_vehicle Lipid-based Vehicle (e.g., Corn Oil) strategy->lipid_vehicle Need clear solution? end Clear solution or stable suspension suitable for experiment ph_adjust->end cosolvent_iv->end cosolvent_form->end cyclodextrin->end lipid_vehicle->end

Caption: A decision tree for selecting an appropriate solubilization strategy for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

While specific quantitative data for the aqueous solubility of this compound is not publicly available, it is characterized as being poorly soluble in aqueous solutions, particularly at acidic pH levels.[1][2] To work with this compound in aqueous media, the use of solubilization techniques is necessary.

Q2: How should I prepare a stock solution of this compound?

For a high-concentration stock solution, it is recommended to use an organic solvent.

  • DMSO: Concentrations of up to 200-257 mg/mL have been reported, though sonication may be required.[7][9]

  • Ethanol: Soluble up to 48.5 mg/mL.[8][10]

Important: When preparing stock solutions, especially in DMSO, it is advisable to use a fresh, anhydrous grade of the solvent, as DMSO is hygroscopic and absorbed water can affect the solubility of the compound.[7] Stock solutions should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.[7][11]

Q3: What is the best way to formulate this compound for oral administration in animal studies?

Several vehicle formulations have been successfully used to achieve concentrations of 5 mg/mL or higher. The choice of formulation may depend on the specific requirements of your study (e.g., clear solution vs. suspension, dosing volume).

  • Suspension with Co-solvents: A mixture of 10% DMSO, 40% PEG300, 5% Tween80, and 45% Saline can be used to prepare a 5 mg/mL suspension.[11]

  • Suspension with Cyclodextrin: A vehicle of 10% DMSO in a 90% solution of 20% SBE-β-CD in saline can also yield a 5 mg/mL suspension.[11]

  • Clear Solution with Lipid Vehicle: A clear solution of at least 5 mg/mL can be achieved using 10% DMSO in 90% Corn Oil.[11]

Q4: Are there any general strategies I can apply if I'm still facing solubility issues?

Yes, several general techniques can be employed to enhance the solubility of poorly soluble drugs like this compound:[3][12]

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the drug, which can improve the dissolution rate.[5][6]

  • Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the solid state, which can enhance solubility and dissolution.[3]

  • Nanosuspensions: This technology involves reducing the drug particle size to the nanometer range, which can significantly improve solubility and bioavailability.[12]

The following diagram illustrates the signaling pathway for selecting a general solubility enhancement technique.

G General Solubility Enhancement Strategies cluster_0 Problem Definition cluster_1 Physicochemical Approaches cluster_2 Formulation Approaches cluster_3 Chemical Modification start Poor Aqueous Solubility of Drug Candidate particle_size Particle Size Reduction (Micronization, Nanosuspension) start->particle_size solid_dispersion Solid Dispersion start->solid_dispersion complexation Complexation (e.g., Cyclodextrins) start->complexation ph_adjust pH Adjustment start->ph_adjust cosolvents Use of Co-solvents start->cosolvents surfactants Use of Surfactants (e.g., Microemulsions) start->surfactants salt_formation Salt Formation start->salt_formation prodrug Prodrug Approach start->prodrug

Caption: Overview of common strategies for enhancing the solubility of pharmaceutical compounds.

Detailed Experimental Protocols

Protocol 1: Preparation of a 5 mg/mL this compound Suspension using a Co-solvent/Cyclodextrin Formulation

This protocol is adapted from publicly available formulation data.[11]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Saline solution (0.9% NaCl in water)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Prepare a 20% SBE-β-CD solution: Dissolve 2g of SBE-β-CD in 10 mL of saline to obtain a clear solution. This can be stored at 4°C for up to one week.

  • Prepare a 50 mg/mL this compound stock in DMSO: Weigh the required amount of this compound and dissolve it in DMSO to a final concentration of 50 mg/mL. Vortex thoroughly. If necessary, use an ultrasonic bath to aid dissolution until the solution is clear.

  • Prepare the final 5 mg/mL suspension:

    • In a sterile tube, add 900 µL of the 20% SBE-β-CD solution.

    • To this, add 100 µL of the 50 mg/mL this compound DMSO stock solution.

    • Immediately vortex the mixture vigorously to ensure a uniform suspension.

  • Administration: This suspension should be used shortly after preparation. If settling occurs, vortex again immediately before administration. This formulation is suitable for oral or intraperitoneal injection.

Protocol 2: Preparation of a 5 mg/mL this compound Clear Solution using a Lipid-based Formulation

This protocol is adapted from publicly available formulation data.[11]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 50 mg/mL this compound stock in DMSO: As described in Protocol 1, prepare a 50 mg/mL clear stock solution of the compound in anhydrous DMSO.

  • Prepare the final 5 mg/mL solution:

    • In a sterile tube, add 900 µL of corn oil.

    • To this, add 100 µL of the 50 mg/mL this compound DMSO stock solution.

    • Vortex the mixture thoroughly until a homogenous, clear solution is obtained.

  • Administration: This clear solution is suitable for oral administration. Note that for long-term studies exceeding half a month, the stability of this formulation should be carefully considered.[7]

References

Technical Support Center: Optimizing (S)-GLPG0974 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S)-GLPG0974 in in vitro assays. The information is designed to address specific issues that may be encountered during experimental setup and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1][2][3][4][5] Its primary mechanism of action is to block the binding of short-chain fatty acids (SCFAs), such as acetate (B1210297) and propionate, to FFA2, thereby inhibiting downstream signaling pathways.[4][5][6][7]

Q2: What are the common in vitro assays used to assess the activity of this compound?

Common in vitro assays for this compound focus on its ability to inhibit FFA2-mediated cellular responses, particularly in immune cells like neutrophils.[1][5][6] Key assays include:

  • Neutrophil Migration/Chemotaxis Assays: Measuring the inhibition of SCFA-induced neutrophil migration.[1][5][6][7]

  • Calcium Mobilization Assays: Assessing the blockage of SCFA-induced intracellular calcium flux.

  • CD11b Activation Assays: Quantifying the inhibition of neutrophil activation markers in response to SCFAs.[1][4][6]

Q3: What is the reported IC50 value for this compound?

This compound is a highly potent FFA2 antagonist with a reported IC50 of approximately 9 nM in biochemical assays.[1][2][3] In cell-based assays, such as those measuring neutrophil activation, the IC50 is reported to be around 27 nM.[1]

Q4: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO up to 200 mg/mL (412.37 mM) and in ethanol (B145695) up to 100 mM.[1][3] For in vitro assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO.

  • Storage of Powder: Store at -20°C for up to 3 years.[1]

  • Storage of Stock Solutions: Aliquot and store at -80°C for up to 2 years or -20°C for up to 1 year.[1] Avoid repeated freeze-thaw cycles.[1]

Q5: What is the signaling pathway of the FFA2/GPR43 receptor that this compound antagonizes?

The FFA2/GPR43 receptor is a G-protein coupled receptor (GPCR) that can couple to two main G-protein signaling pathways:

  • Gαi/o pathway: Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • Gαq/11 pathway: This pathway activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.[8][9][10]

Data Presentation

Table 1: In Vitro Potency of this compound

Assay TypeCell Line/SystemAgonistIC50 ValueReference
Biochemical AssayRecombinant human FFA2-9 nM[1][2][3]
Neutrophil ActivationHuman NeutrophilsAcetate27 nM[1]

Experimental Protocols

Protocol 1: In Vitro Neutrophil Chemotaxis Assay

This protocol describes a method to assess the inhibitory effect of this compound on SCFA-induced neutrophil migration using a Boyden chamber or Transwell® assay.

Materials:

  • Isolated human neutrophils

  • Assay medium (e.g., HBSS with 0.1% BSA)

  • Chemoattractant (e.g., Acetate or Propionate)

  • This compound

  • Boyden chamber or 96-well Transwell® plate (5 µm pore size)

  • Detection reagent (e.g., Calcein-AM or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.

  • Compound Preparation: Prepare a serial dilution of this compound in assay medium. Also, prepare a vehicle control (e.g., 0.1% DMSO).

  • Assay Setup:

    • Add the chemoattractant (e.g., 1 mM propionate) to the lower chamber of the Boyden chamber or Transwell® plate.[11]

    • In the upper chamber, add the isolated neutrophils (typically 1 x 10^5 cells/well) that have been pre-incubated with different concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for neutrophil migration.

  • Detection:

    • After incubation, remove the upper chamber.

    • Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring ATP levels using a luminescent assay (e.g., CellTiter-Glo®) or by pre-labeling the cells with a fluorescent dye like Calcein-AM and measuring fluorescence.[12]

  • Data Analysis: Calculate the percentage inhibition of migration for each this compound concentration compared to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Protocol 2: In Vitro Calcium Mobilization Assay

This protocol outlines a method to measure the antagonistic effect of this compound on SCFA-induced calcium mobilization in FFA2-expressing cells.

Materials:

  • HEK293 or CHO cells stably expressing human FFA2/GPR43 (and potentially a promiscuous G-protein like Gα16 for enhanced signal).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5)

  • Agonist (e.g., Acetate or Propionate)

  • This compound

  • Black-walled, clear-bottom 96- or 384-well plates

  • Fluorescent microplate reader with automated liquid handling (e.g., FLIPR®, FlexStation®)

Procedure:

  • Cell Plating: Seed the FFA2-expressing cells into the microplates and culture overnight to allow for attachment.

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.[13][14]

  • Compound Addition:

    • Wash the cells to remove excess dye.

    • Add different concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation and Signal Reading:

    • Place the plate in the fluorescent microplate reader.

    • Establish a baseline fluorescence reading.

    • Use the instrument's liquid handling to add the FFA2 agonist (e.g., acetate) to all wells simultaneously.

    • Immediately begin kinetic reading of fluorescence intensity over time (typically for 60-120 seconds).[15]

  • Data Analysis:

    • The increase in fluorescence intensity upon agonist addition corresponds to intracellular calcium mobilization.

    • Determine the peak fluorescence response for each well.

    • Calculate the percentage inhibition of the agonist-induced calcium response by this compound at each concentration.

    • Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.

Troubleshooting Guide

Table 2: Troubleshooting Common Issues in this compound In Vitro Assays

IssuePotential Cause(s)Recommended Solution(s)
Low Potency (Higher than expected IC50) Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions.Prepare fresh dilutions from a new aliquot of the stock solution. Ensure proper storage conditions are maintained.
High Protein Concentration in Assay Medium: this compound may bind to proteins like albumin, reducing its free concentration.Reduce the serum or BSA concentration in the assay medium if possible. Alternatively, determine the IC50 in the presence of a defined protein concentration that mimics physiological conditions.
Suboptimal Agonist Concentration: Using a saturating concentration of the agonist may require higher concentrations of the antagonist to achieve inhibition.Perform an agonist dose-response curve to determine the EC80 concentration and use this for antagonist testing.
High Variability Between Replicates Poor Solubility: Precipitation of this compound at higher concentrations.Ensure the final DMSO concentration in the assay is low (typically <0.5%). Visually inspect for any precipitation. Use pre-warmed assay buffer for dilutions.
Inconsistent Cell Health or Density: Variations in cell number or viability across wells.Ensure a uniform single-cell suspension before plating. Check cell viability before starting the assay.
Pipetting Errors: Inaccurate dispensing of compound or cells.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
No Inhibition Observed Incorrect Receptor Expression: The cell line may not be expressing functional FFA2/GPR43.Confirm receptor expression using a positive control agonist and antagonist. Validate the cell line using qPCR or Western blot.
Compound Inactivity: The compound may have degraded or is from a poor-quality source.Source the compound from a reputable supplier and verify its identity and purity if possible.
Vehicle Control (DMSO) Effects High DMSO Concentration: DMSO can have cytotoxic effects or interfere with cell signaling at higher concentrations.Keep the final DMSO concentration in all wells (including controls) as low as possible, ideally ≤0.1%. Run a DMSO-only control to assess its effect.

Mandatory Visualizations

FFA2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SCFA Short-Chain Fatty Acids (e.g., Acetate, Propionate) FFA2 FFA2 / GPR43 SCFA->FFA2 Activates GLPG0974 This compound GLPG0974->FFA2 Antagonizes G_alpha_i_o Gαi/o FFA2->G_alpha_i_o Couples to G_alpha_q_11 Gαq/11 FFA2->G_alpha_q_11 Couples to AC Adenylyl Cyclase G_alpha_i_o->AC Inhibits PLC Phospholipase C (PLC) G_alpha_q_11->PLC Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Chemotaxis, Inflammation) cAMP->Cellular_Response IP3 IP3 PLC->IP3 Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Ca_release->Cellular_Response

Caption: FFA2/GPR43 signaling pathway and the antagonistic action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Prepare this compound Stock Solution (in DMSO) Dilutions Prepare Serial Dilutions of this compound Stock->Dilutions Preincubation Pre-incubate Cells with This compound or Vehicle Dilutions->Preincubation Cells Culture and Prepare Target Cells Cells->Preincubation Stimulation Stimulate with FFA2 Agonist Preincubation->Stimulation Measurement Measure Assay Readout (e.g., Migration, Ca²⁺ Flux) Stimulation->Measurement Normalization Normalize Data to Controls Measurement->Normalization Curve_Fitting Generate Dose-Response Curve Normalization->Curve_Fitting IC50 Determine IC50 Value Curve_Fitting->IC50

Caption: General experimental workflow for optimizing this compound concentration.

References

potential off-target effects of (S)-GLPG0974 in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (S)-GLPG0974 in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[1][2] It is designed to inhibit the activation of FFA2 by short-chain fatty acids (SCFAs) like acetate, thereby blocking downstream signaling pathways involved in neutrophil activation and migration.[3][4]

Q2: What is the reported potency of this compound?

The half-maximal inhibitory concentration (IC50) of this compound for FFA2 is consistently reported to be 9 nM.[2]

Q3: Is this compound selective for FFA2?

Q4: Can this compound exhibit non-antagonistic behavior?

Yes, under specific experimental conditions, this compound can display unexpected "off-target" effects by acting as a positive allosteric modulator (PAM) or even an agonist of FFA2.[1][5] This behavior is particularly observed in the presence of other FFA2 allosteric modulators.[5]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Unexpected increase in intracellular calcium ([Ca2+]i) upon this compound application. This compound is acting as a PAM or agonist, a known "off-target" effect in the presence of other FFA2 modulators.[5][6]1. Review experimental components: Check if your cell culture media or assay buffer contains components that could act as allosteric modulators of FFA2. 2. Co-treatment controls: If co-treating with other compounds, run controls with this compound alone to ensure the effect is dependent on the presence of the other molecule(s). 3. Use an alternative antagonist: Consider using a structurally different FFA2 antagonist, such as CATPB, which has been shown to exhibit different modulatory properties.[5][6]
Inconsistent or weaker than expected inhibition of neutrophil activation. 1. Suboptimal compound concentration. 2. Presence of strong FFA2 agonists or PAMs in the assay system. 3. Compound degradation. 1. Perform a dose-response curve: Determine the optimal concentration of this compound for your specific cell type and agonist concentration. 2. Control for media components: Serum and other media additives can contain endogenous FFA2 ligands. Test the experiment in a serum-free, defined medium if possible. 3. Prepare fresh solutions: this compound should be dissolved in a suitable solvent like DMSO and stored correctly. Prepare fresh working solutions for each experiment.
Discrepancies between results in different cellular models. Species-specific activity: this compound is reported to be active on human and monkey FFA2, but not on rodent FFA2.[4]Ensure that you are using a cellular model where this compound is known to be active. For experiments in rodent cells, a different antagonist will be required.

Quantitative Data Summary

Parameter Value Receptor/Assay Reference
IC50 9 nMHuman FFA2 (GPR43)[2]

Experimental Protocols

Protocol 1: Neutrophil Migration Assay

This protocol is a generalized procedure for assessing the inhibitory effect of this compound on SCFA-induced neutrophil migration.

  • Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using standard methods such as density gradient centrifugation (e.g., using Ficoll-Paque).

  • Cell Preparation: Resuspend the isolated neutrophils in an appropriate assay buffer (e.g., HBSS with Ca2+ and Mg2+) at a concentration of 1 x 10^6 cells/mL.

  • Compound Pre-incubation: Pre-incubate the neutrophils with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (e.g., 0.1% DMSO) for 30 minutes at 37°C.

  • Chemotaxis Assay:

    • Use a multi-well chemotaxis plate (e.g., with a 3 µm pore size polycarbonate membrane).

    • Add the chemoattractant (e.g., 100 µM acetate) to the lower wells.

    • Add the pre-incubated neutrophil suspension to the upper wells.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.

  • Quantification:

    • Remove the upper chamber.

    • Quantify the number of migrated cells in the lower chamber. This can be done by cell counting using a hemocytometer, or by using a fluorescent dye (e.g., Calcein-AM) and measuring fluorescence with a plate reader.

  • Data Analysis: Calculate the percentage inhibition of migration at each this compound concentration compared to the vehicle control and determine the IC50 value.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol outlines a method to measure changes in intracellular calcium in response to FFA2 ligands.

  • Cell Preparation:

    • Use a cell line endogenously expressing or transfected with human FFA2 (e.g., HEK293-hFFA2).

    • Plate the cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

  • Compound Addition and Measurement:

    • Use a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence.

    • Inject the FFA2 agonist (e.g., acetate) and immediately begin recording the fluorescence signal over time.

    • For antagonist studies, pre-incubate the cells with this compound for a specified time before adding the agonist.

    • To test for potential PAM/agonist effects, add this compound in the presence of a known FFA2 PAM.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Quantify the peak fluorescence response and calculate the inhibition or potentiation by this compound.

Visualizations

FFA2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SCFA SCFA (e.g., Acetate) FFA2 FFA2 (GPR43) SCFA->FFA2 G_protein Gi/Gq FFA2->G_protein PLC PLC G_protein->PLC Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Neutrophil_Activation Neutrophil Activation (e.g., Migration, CD11b expression) Ca_mobilization->Neutrophil_Activation GLPG0974 This compound GLPG0974->FFA2 Antagonism

Caption: Canonical FFA2 signaling pathway and the antagonistic action of this compound.

GLPG0974_Off_Target_Effect cluster_membrane Cell Membrane cluster_intracellular Intracellular FFA2 FFA2 (GPR43) Ca_mobilization Unexpected Ca²⁺ Mobilization FFA2->Ca_mobilization PAM Other FFA2 PAMs (e.g., AZ1729) PAM->FFA2 Allosteric Modulation GLPG0974 This compound GLPG0974->FFA2 Positive Allosteric Modulation/Agonism

Caption: "Off-target" positive allosteric modulation of FFA2 by this compound.

Troubleshooting_Workflow Start Unexpected Cellular Response with this compound Check_PAM Are other potential FFA2 allosteric modulators present? Start->Check_PAM Yes_PAM Yes Check_PAM->Yes_PAM  Yes No_PAM No Check_PAM->No_PAM No   Action_Isolate Isolate this compound effect by removing other modulators. Yes_PAM->Action_Isolate Action_Alternative Consider using an alternative FFA2 antagonist (e.g., CATPB). Yes_PAM->Action_Alternative Check_Concentration Verify compound concentration and perform dose-response. No_PAM->Check_Concentration Check_Species Confirm cell model is of human or monkey origin. No_PAM->Check_Species

Caption: Troubleshooting workflow for unexpected results with this compound.

References

Technical Support Center: (S)-GLPG0974 Co-Administration for Enhanced In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals investigating the in vivo efficacy of (S)-GLPG0974 through co-administration strategies.

Troubleshooting Guides

Issue 1: Lack of Synergistic Effect with Co-administered Agent in an Inflammatory Bowel Disease (IBD) Model

Potential Cause Troubleshooting Step Rationale
Inappropriate Co-target Selection Re-evaluate the signaling pathway of the co-administered agent. Ensure it converges on or complements the anti-inflammatory pathway targeted by this compound (FFA2 antagonism).This compound primarily inhibits neutrophil migration and activation.[1][2][3][4] A co-administered agent should ideally target a different but complementary inflammatory cascade.
Pharmacokinetic Mismatch Characterize the pharmacokinetic profiles of both this compound and the co-administered agent in your specific in vivo model. Adjust dosing regimens to ensure overlapping target engagement.Optimal therapeutic effect requires both drugs to be at their site of action at effective concentrations simultaneously.
Dosing and Administration Route Experiment with different dosing levels and administration routes for both compounds. Consider that oral bioavailability of this compound can be influenced by food.[4]The initial dosing regimen may not be optimal for observing a synergistic effect.
Complex Biological Response Measure a broader range of inflammatory markers beyond macroscopic scores, such as specific cytokine levels (e.g., IL-6, TNF-α), myeloperoxidase (MPO) activity, and fecal calprotectin.A study co-administering this compound with the opioid agonist DAMGO in a DSS-induced colitis model did not show a significant synergistic effect on macroscopic scoring, but did show a non-significant decrease in MPO activity.[5] This suggests that the effect might be more subtle and detectable at the biomarker level.
Allosteric Modulation Effects Be aware that this compound can act as a positive allosteric modulator of FFA2 under certain conditions, which could complicate its interaction with other ligands.[6][7]This property could lead to unexpected or counterintuitive results when co-administered with other agents that interact with FFA2.

Issue 2: Unexpected Pro-inflammatory Effects Observed During Co-administration

Potential Cause Troubleshooting Step Rationale
Off-target Effects of Co-administered Agent Run control experiments with the co-administered agent alone to fully characterize its individual effects in your model.The observed pro-inflammatory effects may not be a result of the interaction with this compound but an intrinsic property of the other compound.
Alteration of Gut Microbiota Analyze the composition of the gut microbiota in response to the co-administration regimen.Short-chain fatty acids (SCFAs), the natural ligands for FFA2, are produced by gut bacteria.[4] Altering the microbiota could change the endogenous ligand concentration and thus the effect of an FFA2 antagonist.
Receptor Cross-talk Investigate potential cross-talk between FFA2 and the target of the co-administered drug.The signaling pathways initiated by the two different receptors may have unforeseen interactions that lead to a pro-inflammatory outcome.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1][6][8] Its primary mechanism involves inhibiting the activation and migration of neutrophils induced by short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate.[2][4] This action is thought to reduce the influx of neutrophils into inflamed tissues, thereby mitigating inflammation.[2]

Q2: Are there any clinically proven co-administration strategies to enhance the efficacy of this compound?

Currently, there are no clinically proven co-administration strategies to enhance the efficacy of this compound. Clinical trials with this compound have primarily focused on its use as a monotherapy for conditions like ulcerative colitis.[2][9]

Q3: What was the outcome of the preclinical study co-administering this compound with an opioid receptor agonist in a colitis model?

A study in a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis investigated the co-administration of this compound (an FFA2 antagonist) with DAMGO (a µ-opioid receptor agonist). The study found that while both compounds individually had some anti-inflammatory effects, their co-administration did not result in a significant synergistic improvement in the overall severity of colitis based on macroscopic scores.[5] There was a non-significant trend towards reduced myeloperoxidase (MPO) activity with the combination.[5]

Q4: Can this compound be used to block the effects of short-chain fatty acids (SCFAs) in vivo?

Yes, this compound has been effectively used in preclinical models to antagonize the effects of SCFAs mediated through FFA2. For example, in a model of sepsis-associated encephalopathy, this compound was shown to reverse the protective and anti-inflammatory effects of exogenously administered SCFAs.[10]

Q5: What should I consider when designing an in vivo experiment with this compound?

Key considerations include the choice of animal model (as this compound is reported to be active against human and monkey FFA2 but not rodent FFA2, though it has been used in mouse studies), the route of administration, the dosing regimen, and the specific inflammatory readouts.[4][5][10] It is also important to consider the diet of the animals, as this can influence the production of endogenous SCFAs by the gut microbiota.

Data Presentation

Table 1: Summary of In Vivo Co-administration Study of this compound with DAMGO in a DSS-induced Colitis Model

Treatment GroupDoseOutcome Measure: Myeloperoxidase (MPO) Activity
ControlN/ABaseline
DSS4% in drinking waterSignificantly increased vs. Control
DSS + DAMGO0.02 mg/kg BW, i.p.Significantly decreased vs. DSS
DSS + this compound1 mg/kg BW, i.p.Decreased vs. DSS (not statistically significant)
DSS + DAMGO + this compound0.02 mg/kg BW + 1 mg/kg BW, i.p.Non-significantly decreased vs. DSS and compounds alone
Data adapted from a study on the synergistic effect between ligands of opioid and free fatty acid receptors.[5]

Table 2: Pharmacodynamic Effects of this compound Monotherapy in Ulcerative Colitis Patients

ParameterThis compound (200 mg b.i.d.)Placebo
Median Change in MPO-positive cells in colon biopsies -33%-5%
Proportion of patients with reduced MPO-positive cells 61%28%
Median Change in Fecal Calprotectin -30%+24%
Data from a Phase 2a proof-of-concept study in patients with mild to moderate ulcerative colitis.[9]

Experimental Protocols

Protocol 1: General Procedure for In Vivo Administration in a Mouse Model of Colitis

This protocol is a generalized example based on published studies.[5] Researchers should adapt it to their specific experimental design.

  • Animal Model: Use an appropriate mouse strain for inducing colitis (e.g., C57BL/6).

  • Induction of Colitis: Administer 4% (w/v) dextran sulfate sodium (DSS) in the drinking water for a specified period (e.g., 7 days) to induce colitis.

  • Preparation of this compound: For intraperitoneal (i.p.) injection, this compound can be dissolved in a suitable vehicle. A stock solution in DMSO can be diluted with saline and Tween-80 or PEG300.[8]

  • Co-administration:

    • Administer the co-administered agent (e.g., DAMGO at 0.02 mg/kg body weight) and this compound (e.g., at 1 mg/kg body weight) via i.p. injection once daily for the duration of the treatment period (e.g., from day 3 to day 6 of DSS administration).

    • Include control groups: vehicle only, DSS only, DSS + this compound only, and DSS + co-administered agent only.

  • Monitoring and Endpoint Analysis:

    • Monitor body weight, stool consistency, and presence of blood daily.

    • At the end of the experiment, collect colon tissue for macroscopic scoring, length and weight measurements, and histological analysis.

    • Measure MPO activity in colon tissue homogenates as a marker of neutrophil infiltration.

Visualizations

Signaling_Pathway cluster_GutLumen Gut Lumen cluster_Neutrophil Neutrophil Gut Microbiota Gut Microbiota SCFA SCFAs (Acetate, Propionate) Gut Microbiota->SCFA Produces Dietary Fiber Dietary Fiber Dietary Fiber->Gut Microbiota Fermentation FFA2 FFA2 (GPR43) Inflammation Neutrophil Activation & Migration FFA2->Inflammation GLPG0974 This compound GLPG0974->FFA2 Antagonizes SCFA->FFA2 Activates

Caption: Mechanism of action of this compound in inhibiting FFA2-mediated neutrophil activation.

Experimental_Workflow cluster_Induction Colitis Induction cluster_Treatment Treatment Groups cluster_Analysis Endpoint Analysis Induction Induce Colitis in Mice (e.g., DSS Model) Vehicle Vehicle Control Induction->Vehicle Randomize & Treat DrugA This compound Induction->DrugA Randomize & Treat DrugB Co-administered Agent Induction->DrugB Randomize & Treat Combo Combination Therapy Induction->Combo Randomize & Treat Clinical Clinical Scoring (Weight loss, etc.) Vehicle->Clinical Monitor & Collect Samples Histo Histology & MPO Activity Vehicle->Histo Monitor & Collect Samples Biomarkers Biomarker Analysis (Cytokines, etc.) Vehicle->Biomarkers Monitor & Collect Samples DrugA->Clinical Monitor & Collect Samples DrugA->Histo Monitor & Collect Samples DrugA->Biomarkers Monitor & Collect Samples DrugB->Clinical Monitor & Collect Samples DrugB->Histo Monitor & Collect Samples DrugB->Biomarkers Monitor & Collect Samples Combo->Clinical Monitor & Collect Samples Combo->Histo Monitor & Collect Samples Combo->Biomarkers Monitor & Collect Samples

Caption: Experimental workflow for testing this compound co-administration in a colitis model.

References

mitigating positive allosteric modulator effects of GLPG0974

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with GLPG0974. The focus is on understanding and mitigating its complex pharmacology as both a negative and positive allosteric modulator of the Free Fatty Acid Receptor 2 (FFA2/GPR43).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of GLPG0974?

GLPG0974 is primarily characterized as a potent and selective antagonist of the human Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, with an IC50 of 9 nM.[1] It was initially developed for inflammatory conditions such as ulcerative colitis due to its ability to inhibit the activation and migration of neutrophils induced by short-chain fatty acids (SCFAs) like acetate (B1210297).[2][3]

Q2: Can GLPG0974 exhibit effects other than antagonism?

Yes. Under certain experimental conditions, GLPG0974 can act as a positive allosteric modulator (PAM) of FFA2.[4][5] This means that in the presence of other FFA2 ligands, it can potentiate the receptor's activity, which can lead to unexpected experimental outcomes if not accounted for.[5] It has also been shown to act as an agonist, for instance by triggering an increase in intracellular calcium.[5][6]

Q3: In which species is GLPG0974 active?

GLPG0974 is active against human and monkey FFA2 but not rodent FFA2.[2] This is a critical consideration when designing in vivo experiments, as classical rodent models of inflammation may not be suitable for evaluating this compound.[2]

Q4: What are the known downstream signaling effects of GLPG0974?

As an antagonist, GLPG0974 inhibits SCFA-induced neutrophil activation and migration.[2] In its role as a PAM or agonist, it has been observed to alter downstream signaling. For example, in the presence of co-agonistic PAMs, GLPG0974 can induce a transient rise in the cytosolic concentration of free calcium ions (Ca2+).[5][6]

Troubleshooting Guide

Issue 1: Unexpected Potentiation of a Co-agonist

Symptom: In an assay with a known FFA2 agonist, the addition of GLPG0974 at concentrations expected to be antagonistic results in an increased response (e.g., higher signaling output, increased potency of the co-agonist).

Possible Cause: You may be observing the positive allosteric modulator (PAM) effects of GLPG0974. This is more likely to occur in the presence of other allosteric modulators or certain orthosteric agonists.[5][6]

Troubleshooting Steps:

  • Run a Control without the Co-agonist: Test the effect of GLPG0974 alone in your assay system to determine if it has intrinsic agonist activity under your experimental conditions.

  • Vary the Concentration of the Co-agonist: Perform a full dose-response curve of your co-agonist in the presence and absence of a fixed concentration of GLPG0974. A leftward shift in the EC50 or an increase in the Emax of the co-agonist would suggest a PAM effect.

  • Use a Different FFA2 Antagonist: If available, use a structurally different FFA2 antagonist, such as CATPB, which has been shown to have different interaction characteristics and may not exhibit the same PAM effects.[5][6] Comparing the results can help to confirm if the observed potentiation is specific to GLPG0974.

Issue 2: Inconsistent Results in Neutrophil Activation Assays

Symptom: The level of inhibition of neutrophil activation by GLPG0974 is highly variable between experiments.

Possible Cause: The source of neutrophils, the specific agonist used, and the presence of other endogenous ligands in the assay medium can all influence the observed activity of GLPG0974.

Troubleshooting Steps:

  • Standardize Cell Source and Handling: Ensure consistent isolation and handling procedures for primary human neutrophils.

  • Use a Defined Agonist Concentration: Use a concentration of the orthosteric agonist (e.g., acetate or propionate) that is at or near its EC50 to maximize the window for observing inhibition.

  • Consider the Assay Medium: Be aware that standard cell culture media or plasma may contain low levels of SCFAs which could act as endogenous agonists and influence the baseline activation state of the cells.

Issue 3: Discrepancy Between In Vitro and In Vivo Results

Symptom: Potent in vitro antagonism of human FFA2 does not translate to the expected efficacy in a rodent in vivo model.

Possible Cause: GLPG0974 is not active against rodent FFA2.[2]

Troubleshooting Steps:

  • Confirm Species Specificity: Before initiating in vivo studies, confirm the activity of GLPG0974 on the FFA2 ortholog of the chosen animal model in vitro.

  • Select an Appropriate Animal Model: For in vivo studies of GLPG0974, consider using non-human primate models or genetically modified rodent models expressing human FFA2.

Quantitative Data Summary

ParameterValueSpecies/SystemReference
IC50 9 nMHuman FFA2[1]
Oral Bioavailability 47%Rat[1]
Safe Daily Dose Up to 400 mgHealthy Male Subjects[2][3]

Key Experimental Protocols

Protocol 1: In Vitro Neutrophil Activation Assay

This protocol is designed to measure the effect of GLPG0974 on agonist-induced neutrophil activation.

Materials:

  • Isolated human neutrophils

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)

  • FFA2 agonist (e.g., sodium acetate)

  • GLPG0974

  • Fluorescently labeled antibody against an activation marker (e.g., CD11b)

  • Flow cytometer

Procedure:

  • Isolate human neutrophils from fresh whole blood using standard methods (e.g., density gradient centrifugation).

  • Resuspend neutrophils in assay buffer at a concentration of 1 x 10^6 cells/mL.

  • Pre-incubate the cells with various concentrations of GLPG0974 or vehicle control for 15-30 minutes at 37°C.

  • Add the FFA2 agonist (e.g., acetate) at a final concentration that elicits a submaximal response (e.g., EC50).

  • Incubate for a further 15-30 minutes at 37°C.

  • Stop the reaction by adding ice-cold buffer.

  • Stain the cells with a fluorescently labeled anti-CD11b antibody according to the manufacturer's instructions.

  • Analyze the cells by flow cytometry to quantify the expression of the activation marker.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol measures the effect of GLPG0974 on intracellular calcium levels, which can reveal agonist or PAM activity.

Materials:

  • HEK293 cells stably expressing human FFA2

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer

  • FFA2 agonist

  • GLPG0974

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Plate the FFA2-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

  • Wash the cells with assay buffer to remove excess dye.

  • To test for agonist activity, add varying concentrations of GLPG0974 directly to the wells and measure the fluorescence intensity over time.

  • To test for PAM activity, pre-incubate the cells with a fixed concentration of GLPG0974, and then add a dose-response of the FFA2 agonist while measuring fluorescence.

  • Analyze the kinetic fluorescence data to determine changes in intracellular calcium concentration.

Visualizations

FFA2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SCFA Short-Chain Fatty Acid (e.g., Acetate) FFA2 FFA2/GPR43 SCFA->FFA2 Activates GLPG0974_ant GLPG0974 (Antagonist) GLPG0974_ant->FFA2 Inhibits GLPG0974_pam GLPG0974 (PAM) GLPG0974_pam->FFA2 Potentiates G_protein Gi/o FFA2->G_protein Activates PLC Phospholipase C G_protein->PLC Activates Neutrophil_Activation Neutrophil Activation (e.g., CD11b expression) G_protein->Neutrophil_Activation Leads to Ca_mobilization Ca2+ Mobilization PLC->Ca_mobilization Leads to

Caption: Simplified signaling pathway of FFA2 (GPR43) and the dual role of GLPG0974.

Troubleshooting_Workflow Start Unexpected Result with GLPG0974 Check_PAM Is there unexpected potentiation of a co-agonist? Start->Check_PAM Run_Controls Run controls: 1. GLPG0974 alone (agonist check) 2. Co-agonist dose-response +/- GLPG0974 Check_PAM->Run_Controls Yes Check_Species Are you using a rodent model? Check_PAM->Check_Species No Use_Alternative Compare with a structurally different FFA2 antagonist Run_Controls->Use_Alternative Analyze_Data Re-analyze data considering dual pharmacology Use_Alternative->Analyze_Data Confirm_Activity Confirm in vitro activity on rodent FFA2 ortholog Check_Species->Confirm_Activity Yes Check_Species->Analyze_Data No Select_Model Use appropriate species (human, NHP) or humanized model Confirm_Activity->Select_Model

Caption: Troubleshooting workflow for unexpected results with GLPG0974.

References

Validation & Comparative

A Comparative Guide to (S)-GLPG0974 and Other FFA2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacological research, the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, has emerged as a compelling target for therapeutic intervention in a range of inflammatory and metabolic diseases. This G protein-coupled receptor, activated by short-chain fatty acids (SCFAs), plays a crucial role in modulating immune responses, particularly neutrophil activation and migration. A key tool in dissecting the function of FFA2 is the selective antagonist, (S)-GLPG0974. This guide provides an objective comparison of this compound with other notable FFA2 receptor antagonists, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their endeavors.

Performance Comparison of FFA2 Antagonists

This compound is a potent and selective antagonist of the human FFA2 receptor, with a reported IC50 of 9 nM.[1][2] Its efficacy has been demonstrated in its ability to inhibit acetate-induced neutrophil migration in vitro.[1] For a comprehensive evaluation, it is essential to compare its performance against other well-characterized FFA2 antagonists such as CATPB and the more recently developed TUG-series of compounds.

CompoundTargetIC50 (nM)Assay TypeNoteworthy Characteristics
This compound Human FFA29[1][2]Calcium mobilization (inhibition of acetate-induced)Orally bioavailable; has been evaluated in clinical trials for ulcerative colitis.[3][4] Can act as a positive allosteric modulator under certain conditions.[3]
CATPB Human FFA2~13.5 (pKi = 7.87)[5][6]Inverse agonist activitySelective for human over mouse FFA2.[5][6]
TUG-1958 Human FFA2Potency increase over CATPB[7][8]Functional antagonist assaysImproved potency and favorable pharmacokinetic properties compared to CATPB.[9]
TUG-2304 (16l) Human FFA23-4[7][10]cAMP and GTPγS assaysHigh potency and ability to completely inhibit propionate-induced neutrophil migration and respiratory burst.[7][10]

Signaling Pathways and Experimental Workflows

Understanding the underlying signaling mechanisms of FFA2 and the experimental setups used to assess antagonist activity is paramount for interpreting research findings.

FFA2 Receptor Signaling Pathway

The FFA2 receptor is known to couple to two primary G protein signaling pathways: Gαq/11 and Gαi/o. Activation of the Gαq/11 pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key second messenger in many cellular processes, including neutrophil activation. The Gαi/o pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

FFA2_Signaling_Pathway cluster_membrane Cell Membrane FFA2 FFA2 Receptor Gq11 Gαq/11 FFA2->Gq11 Activates Gi Gαi/o FFA2->Gi Activates SCFA Short-Chain Fatty Acids (Agonist) SCFA->FFA2 Activates Antagonist This compound (Antagonist) Antagonist->FFA2 Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3 IP3 PLC->IP3 Generates cAMP ↓ cAMP AC->cAMP Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates Neutrophil_Activation Neutrophil Activation Ca_release->Neutrophil_Activation Leads to

FFA2 Receptor Signaling Cascade
Experimental Workflow: Neutrophil Chemotaxis Assay

A common method to assess the efficacy of FFA2 antagonists is the neutrophil chemotaxis assay, which measures the migration of neutrophils towards a chemoattractant.

Neutrophil_Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Procedure (Boyden Chamber) cluster_analysis Data Analysis Isolate_Neutrophils Isolate Human Neutrophils from whole blood Add_Neutrophils Add neutrophils + antagonist to upper chamber Isolate_Neutrophils->Add_Neutrophils Prepare_Antagonist Prepare serial dilutions of this compound/other antagonists Prepare_Antagonist->Add_Neutrophils Prepare_Agonist Prepare FFA2 agonist (e.g., acetate (B1210297), propionate) Add_Agonist Add agonist to lower chamber Prepare_Agonist->Add_Agonist Incubate Incubate to allow migration Add_Agonist->Incubate Add_Neutrophils->Incubate Quantify_Migration Quantify migrated cells (e.g., ATP measurement, cell counting) Incubate->Quantify_Migration Calculate_IC50 Calculate IC50 values Quantify_Migration->Calculate_IC50

Neutrophil Chemotaxis Assay Workflow
Experimental Workflow: Calcium Mobilization Assay

The calcium mobilization assay is a high-throughput method to screen for and characterize GPCR ligands by measuring changes in intracellular calcium concentration.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_measurement Measurement (FLIPR) cluster_analysis Data Analysis Cell_Culture Culture cells expressing FFA2 receptor Load_Dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Culture->Load_Dye Add_Antagonist Add antagonist to cells and incubate Load_Dye->Add_Antagonist Prepare_Compounds Prepare antagonist and agonist solutions Prepare_Compounds->Add_Antagonist Add_Agonist Add agonist to stimulate calcium release Prepare_Compounds->Add_Agonist Add_Antagonist->Add_Agonist Measure_Fluorescence Measure fluorescence intensity over time Add_Agonist->Measure_Fluorescence Generate_Curves Generate concentration-response curves Measure_Fluorescence->Generate_Curves Determine_Potency Determine IC50 values for antagonists Generate_Curves->Determine_Potency

Calcium Mobilization Assay Workflow

Experimental Protocols

Neutrophil Chemotaxis Assay Protocol

This protocol is a generalized procedure based on commonly used methods for assessing neutrophil migration.[11][12][13]

  • Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells. Resuspend the purified neutrophils in a suitable buffer (e.g., HBSS with 0.1% BSA).

  • Assay Setup (Boyden Chamber):

    • Add the FFA2 agonist (e.g., acetate or propionate (B1217596) at a predetermined optimal concentration) to the lower wells of a 96-well Boyden chamber.

    • In separate tubes, pre-incubate the isolated neutrophils with various concentrations of this compound or other test antagonists for 15-30 minutes at 37°C.

    • Add the neutrophil/antagonist suspension to the upper chamber of the Boyden chamber, which is separated from the lower chamber by a porous membrane (typically 3-5 µm pores).

  • Migration: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow the neutrophils to migrate through the membrane towards the agonist in the lower chamber.

  • Quantification:

    • Remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.

    • Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring their ATP content using a luminescent assay (e.g., CellTiter-Glo®), or by staining the migrated cells and counting them under a microscope.

  • Data Analysis: Plot the number of migrated cells against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.

Calcium Mobilization Assay Protocol

This protocol outlines a typical fluorescence-based calcium mobilization assay.[14][15][16][17]

  • Cell Preparation:

    • Plate cells stably or transiently expressing the human FFA2 receptor into 96- or 384-well black-walled, clear-bottom microplates.

    • Allow the cells to adhere and grow overnight.

  • Dye Loading:

    • Remove the culture medium and wash the cells with a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Place the plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements.

    • Add various concentrations of this compound or other antagonists to the wells and incubate for a specified period.

    • Stimulate the cells by adding a pre-determined EC80 concentration of an FFA2 agonist (e.g., acetate).

  • Fluorescence Measurement: Immediately after agonist addition, measure the fluorescence intensity kinetically over time (e.g., every second for 2-3 minutes). The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the peak response as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

This guide provides a comparative overview of this compound and other FFA2 antagonists, offering valuable data and methodologies for researchers in the field. The provided visualizations of the signaling pathway and experimental workflows aim to facilitate a deeper understanding of the experimental approaches used to characterize these important pharmacological tools.

References

A Comparative Analysis of (S)-GLPG0974 and CATPB for FFAR2 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Free Fatty Acid Receptor 2 (FFAR2), also known as GPR43, is a G protein-coupled receptor that is activated by short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate (B1217596).[1][2] These SCFAs are metabolic byproducts of gut microbiota and play a significant role in regulating inflammatory and metabolic processes.[2][3] FFAR2's involvement in neutrophil activation and migration has made it a compelling target for inflammatory diseases.[4] This guide provides a comparative analysis of two widely used synthetic FFAR2 antagonists, (S)-GLPG0974 and CATPB, to aid researchers in selecting the appropriate tool for their studies.

Mechanism of Action and Signaling Pathways

FFAR2 couples to two primary G protein families: Gαq/11 and Gαi/o.[2][3]

  • Gαq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in many cellular activation processes.[3][5]

  • Gαi/o Pathway: This pathway inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5]

Both this compound and CATPB are competitive antagonists that bind to the orthosteric site of FFAR2, blocking the binding of endogenous SCFAs and subsequent downstream signaling.[1]

FFAR2_Signaling_Pathway cluster_ligands Ligands cluster_receptor Cell Membrane SCFA SCFA (Agonist) FFAR2 FFAR2 SCFA->FFAR2 Antagonist This compound CATPB Antagonist->FFAR2 Gq Gαq/11 FFAR2->Gq Activates Gi Gαi/o FFAR2->Gi Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3 IP3 PLC->IP3 Generates cAMP cAMP AC->cAMP Generates cAMP_decrease ↓ cAMP Ca_release ↑ Intracellular [Ca2+] IP3->Ca_release Triggers

Figure 1. FFAR2 signaling pathways and points of antagonism.
Quantitative Efficacy Comparison

This compound and CATPB exhibit comparable high potency at the human FFAR2 receptor. Quantitative data from functional and binding assays are summarized below.

CompoundTargetAssay TypePotency (IC50/Ki)SpeciesReference
This compound FFAR2Functional Assay9 nM (IC50)Human[6][7][8]
CATPB FFAR2Radioligand Binding~13.5 nM (Ki)Human[6]

Note: The pKi value of 7.87 for CATPB was converted to an approximate Ki value for comparison.

Comparative Functional Analysis

While both compounds are potent orthosteric antagonists, studies reveal nuanced differences in their pharmacological profiles.

  • CATPB is generally characterized as a conventional antagonist and has been described as an inverse agonist, reducing the constitutive activity of FFAR2.[2][9] It effectively inhibits agonist-induced responses such as calcium mobilization and superoxide (B77818) generation in neutrophils.[1][3][10]

  • This compound is the first FFAR2 antagonist to be evaluated in clinical trials.[4][11] While it potently inhibits SCFA-induced neutrophil activation and migration, some studies have revealed a more complex pharmacology.[1][4][7] Under specific experimental conditions, particularly in the presence of allosteric modulators, GLPG0974 has been shown to act as a positive allosteric modulator or even a partial agonist, capable of inducing a rise in intracellular calcium.[1] This suggests that GLPG0974 may stabilize different receptor conformations compared to CATPB, a critical consideration for data interpretation.[1][12]

Experimental Protocols

Calcium Mobilization Assay

This assay measures an antagonist's ability to block agonist-induced increases in intracellular calcium, a hallmark of Gαq activation.

Calcium_Assay_Workflow Start 1. Seed FFAR2-expressing cells in 96-well plates Incubate1 2. Incubate overnight (37°C, 5% CO2) Start->Incubate1 LoadDye 3. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) Incubate1->LoadDye Incubate2 4. Incubate for 1 hour at 37°C LoadDye->Incubate2 AddAntagonist 5. Pre-incubate with varying concentrations of This compound or CATPB Incubate2->AddAntagonist AddAgonist 6. Stimulate with FFAR2 agonist (e.g., propionate at EC80) AddAntagonist->AddAgonist Measure 7. Measure fluorescence intensity (e.g., using FLIPR) AddAgonist->Measure Analyze 8. Calculate % inhibition and determine IC50 value Measure->Analyze

Figure 2. General workflow for a calcium mobilization assay.

Detailed Methodology:

  • Cell Culture: Seed cells expressing FFAR2 (e.g., HEK293T or CHO-K1) into black, clear-bottom 96-well plates and culture overnight.[6]

  • Dye Loading: Discard the culture medium. Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer like Hanks' Balanced Salt Solution (HBSS) with HEPES.[13][14] Add the loading buffer to the cells and incubate for approximately 1 hour at 37°C.[6]

  • Antagonist Incubation: Prepare serial dilutions of this compound or CATPB in the assay buffer. Add the antagonist solutions to the respective wells and incubate for 15-30 minutes at room temperature.[6]

  • Agonist Stimulation & Measurement: Use a fluorescence plate reader with an integrated liquid handler (e.g., FLIPR).[15] Measure baseline fluorescence, then add a solution of an FFAR2 agonist (e.g., propionate) at a pre-determined concentration that elicits a submaximal response (EC80).[6]

  • Data Analysis: Monitor fluorescence intensity for 1-3 minutes after agonist addition. The antagonist's effect is quantified by the reduction in the agonist-induced fluorescence peak. Calculate IC50 values by plotting the percentage of inhibition against the antagonist concentration using a four-parameter logistic fit.[6]

ERK Phosphorylation Assay

This assay assesses the modulation of the MAPK/ERK pathway, which can be activated downstream of FFAR2.

ERK_Assay_Workflow Start 1. Seed cells in multi-well plates Incubate1 2. Culture until desired confluency Start->Incubate1 Starve 3. Serum-starve cells overnight to reduce basal signaling Incubate1->Starve AddAntagonist 4. Pre-incubate with varying concentrations of This compound or CATPB Starve->AddAntagonist AddAgonist 5. Stimulate with FFAR2 agonist for optimal time (e.g., 5 min) AddAntagonist->AddAgonist Lyse 6. Stop reaction and lyse cells AddAgonist->Lyse Detect 7. Detect phosphorylated ERK (p-ERK) and total ERK using specific antibodies (e.g., In-Cell Western, AlphaScreen) Lyse->Detect Analyze 8. Normalize p-ERK to total ERK and determine IC50 value Detect->Analyze

Figure 3. General workflow for an ERK phosphorylation assay.

Detailed Methodology:

  • Cell Culture: Plate cells in 96-well plates and grow to confluency. The day before the assay, replace the growth medium with a serum-free medium to reduce basal ERK activation.[16]

  • Antagonist Incubation: Pre-treat cells with various concentrations of this compound or CATPB for 1-2 hours at 37°C.[17]

  • Agonist Stimulation: Add an FFAR2 agonist at its EC80 concentration and incubate for a pre-determined optimal time (typically 3-15 minutes) at room temperature or 37°C.[9][16][17]

  • Cell Lysis: Immediately stop the stimulation by adding ice-cold PBS and centrifuging, or by directly adding lysis buffer provided with the detection kit.[9]

  • Detection: Quantify the levels of phosphorylated ERK1/2 and total ERK1/2 using a sensitive immunoassay format, such as AlphaScreen® SureFire™ or In-Cell Western.[16][17] These methods involve specific antibodies that recognize the phosphorylated and total forms of ERK.

  • Data Analysis: Normalize the phosphorylated ERK signal to the total ERK signal to account for variations in cell number. Determine the IC50 value from the concentration-response curve where the antagonist inhibits the agonist-induced signal.[17]

Conclusion and Recommendations

Both this compound and CATPB are potent and selective antagonists of human FFAR2, making them valuable tools for studying its role in health and disease.

  • CATPB serves as a reliable, conventional antagonist/inverse agonist, ideal for studies requiring straightforward inhibition of FFAR2 signaling without confounding agonistic effects.

  • This compound , having been tested in humans, offers high translational relevance. However, researchers should be aware of its potential for context-dependent agonism or positive allosteric modulation.[1][12] This complex pharmacology can be a disadvantage for simple inhibition studies but presents a unique opportunity to probe different functional states of the FFAR2 receptor.

The choice between these two compounds will depend on the specific experimental goals. For unambiguous antagonism, CATPB may be the preferred tool. For studies where clinical relevance is paramount or where complex receptor pharmacology is being investigated, This compound is an excellent, albeit more complex, choice. The provided protocols offer a robust framework for the in vitro characterization and comparison of these and other FFAR2 modulators.

References

Reproducibility of (S)-GLPG0974 Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of published studies utilizing (S)-GLPG0974, a selective antagonist of the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. The objective is to assess the reproducibility of its biological effects and clinical findings by examining quantitative data and experimental methodologies from various publications. This document also compares this compound with other relevant FFA2 modulators.

Executive Summary

This compound is a potent and selective antagonist of human FFA2, a G-protein coupled receptor involved in inflammatory responses, particularly neutrophil migration and activation.[1] Published research, including preclinical and clinical studies, has consistently demonstrated its ability to inhibit acetate-induced neutrophil activity. Phase 1 clinical trials in healthy volunteers established a good safety and pharmacokinetic profile, showing a dose-dependent inhibition of neutrophil activation.[2][3] A Phase 2a proof-of-concept study in patients with ulcerative colitis showed a reduction in neutrophil influx biomarkers, although this did not translate to a statistically significant clinical improvement within the 4-week study period.[4] The reproducibility of the in vitro findings is supported by multiple independent studies using this compound as a pharmacological tool to probe FFA2 function. However, a notable consideration is the compound's species selectivity, with activity observed in humans and monkeys but not in rodents.[2] Furthermore, some studies suggest that under specific experimental conditions, GLPG0974 may act as a positive allosteric modulator, a factor that could influence the reproducibility and interpretation of results.[5]

Data Presentation

Table 1: In Vitro Activity of this compound
AssayCell TypeStimulantParameter MeasuredReported IC50Reference
FFA2 AntagonismRecombinantAcetate (B1210297)Calcium Flux9 nM
Neutrophil MigrationHuman NeutrophilsAcetateCell Migration27 nM[1]
Neutrophil Migration (in plasma)Human NeutrophilsAcetateCell Migration43 nM[1]
CD11b ActivationHuman Whole BloodAcetateCD11b ExpressionNot reported as IC50[1]
Table 2: Summary of Phase 1 Clinical Trial Results in Healthy Volunteers
Study DesignDose RangeKey FindingsReference
Single Ascending DoseUp to 250 mgSafe and well-tolerated. Dose-proportional pharmacokinetics.[2][3]
Multiple Ascending DoseUp to 400 mg daily for 14 daysSafe and well-tolerated. Sustained inhibition of acetate-stimulated neutrophil activation.[2][3]
Table 3: Summary of Phase 2a Clinical Trial Results in Ulcerative Colitis Patients
Study DesignTreatmentDurationKey Biomarker FindingsClinical OutcomeReference
Randomized, double-blind, placebo-controlledThis compound (200 mg b.i.d.) vs. Placebo4 weeksMPO-positive cells: -33% (GLPG0974) vs. -5% (Placebo). Fecal Calprotectin: -30% (GLPG0974) vs. +24% (Placebo).No significant difference in clinical response, remission, or mucosal healing rates compared to placebo.[4]
Table 4: Comparison of FFA2 Antagonists
CompoundTargetReported IC50 (FFA2)Species SelectivityNotesReference
This compound FFA29 nMHuman, MonkeyThe first FFA2 antagonist to be clinically evaluated. May exhibit positive allosteric modulation in some contexts.[2][5]
CATPB FFA2Similar to GLPG0974HumanAlso used as a research tool to study FFA2.[5][6]
TUG-2304 FFA23-4 nMNot specifiedA potent tetrazole-based FFA2 antagonist.[6]

Experimental Protocols

Neutrophil Migration Assay (General Protocol)

This protocol is a generalized representation based on published descriptions.[1][7][8] Specific details may vary between studies.

  • Neutrophil Isolation: Human neutrophils are isolated from fresh whole blood from healthy donors using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.

  • Chemotaxis Setup: A Boyden chamber or a similar transwell system with a 5.0 µm pore size polycarbonate membrane is used.

  • Chemoattractant and Inhibitor Preparation: The lower chamber is filled with a medium containing a chemoattractant, typically acetate at a concentration that elicits a submaximal migratory response. The test compound, this compound, is added at various concentrations to the upper chamber along with the neutrophils.

  • Cell Migration: Isolated neutrophils are seeded in the upper chamber. The chamber is incubated at 37°C in a 5% CO2 atmosphere for approximately 1 hour to allow for cell migration towards the chemoattractant in the lower chamber.

  • Quantification: The number of neutrophils that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer or by using a luminescent cell viability assay (e.g., CellTiter-Glo®) that measures ATP, which is proportional to the number of viable cells.

  • Data Analysis: The inhibitory effect of this compound is calculated by comparing the number of migrated cells in the presence of the compound to the number of migrated cells in the vehicle control. The IC50 value is determined from the dose-response curve.

CD11b Activation Assay (General Protocol)

This protocol is a generalized representation based on published descriptions for measuring neutrophil activation.[1][9][10][11]

  • Whole Blood Collection: Fresh venous blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., EDTA).

  • Incubation with Inhibitor: Aliquots of whole blood are incubated with varying concentrations of this compound or vehicle control for a specified period at 37°C.

  • Stimulation: Neutrophil activation is induced by adding a stimulant, such as sodium acetate, to the blood samples and incubating for a short period (e.g., 10-15 minutes) at 37°C.

  • Red Blood Cell Lysis: Red blood cells are lysed using a lysis buffer to allow for the analysis of the leukocyte population.

  • Antibody Staining: The cells are then stained with a fluorescently labeled monoclonal antibody specific for the activated epitope of CD11b (e.g., PE-conjugated anti-CD11b). An isotype control antibody is used to control for non-specific binding.

  • Flow Cytometry Analysis: The expression of activated CD11b on the surface of neutrophils is quantified using a flow cytometer. Neutrophils are typically gated based on their forward and side scatter characteristics.

  • Data Analysis: The inhibition of CD11b expression is determined by comparing the mean fluorescence intensity of the CD11b staining in the this compound-treated samples to the vehicle-treated, stimulated samples.

Mandatory Visualization

FFA2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SCFA Short-Chain Fatty Acids (e.g., Acetate) FFA2 FFA2 (GPR43) SCFA->FFA2 Activates GLPG0974 This compound GLPG0974->FFA2 Antagonizes G_protein Gαi/Gαq FFA2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Ca_increase ↑ Intracellular Ca2+ PLC->Ca_increase Neutrophil_Activation Neutrophil Activation (e.g., CD11b expression) Ca_increase->Neutrophil_Activation Chemotaxis Chemotaxis & Migration Neutrophil_Activation->Chemotaxis

Caption: FFA2 signaling pathway and the antagonistic action of this compound.

Experimental_Workflow_Neutrophil_Migration cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis isolate_neutrophils Isolate Human Neutrophils from Whole Blood add_reagents Add Acetate to Lower Chamber Add Neutrophils & GLPG0974 to Upper Chamber isolate_neutrophils->add_reagents prepare_reagents Prepare Chemoattractant (Acetate) & this compound dilutions prepare_reagents->add_reagents setup_boyden Set up Boyden Chamber setup_boyden->add_reagents incubate Incubate at 37°C for ~1 hour add_reagents->incubate quantify_migration Quantify Migrated Neutrophils in Lower Chamber incubate->quantify_migration calculate_inhibition Calculate % Inhibition and IC50 quantify_migration->calculate_inhibition

Caption: Workflow for the in vitro neutrophil migration assay.

Logical_Relationship_Reproducibility cluster_premise Premise cluster_validation Validation & Reproducibility cluster_influencing_factors Influencing Factors cluster_conclusion Conclusion initial_study Initial Study: This compound inhibits neutrophil migration in vitro follow_up_studies Follow-up studies using GLPG0974 as a tool compound initial_study->follow_up_studies Corroborated by clinical_biomarkers Clinical trial biomarker data: ↓ MPO & Fecal Calprotectin initial_study->clinical_biomarkers Consistent with reproducibility_assessment Overall assessment of reproducibility: Generally consistent in vitro and in vivo pharmacodynamic effects in humans follow_up_studies->reproducibility_assessment clinical_biomarkers->reproducibility_assessment species_selectivity Species Selectivity (Human vs. Rodent) allosteric_modulation Potential for Positive Allosteric Modulation reproducibility_assessment->species_selectivity Consider reproducibility_assessment->allosteric_modulation Consider

References

A Researcher's Guide to Validating Novel FFA2 Ligands Using (S)-GLPG0974 as a Tool Compound

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of new ligands for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is a critical step in the discovery of novel therapeutics for metabolic and inflammatory diseases. This guide provides a comprehensive comparison of (S)-GLPG0974, a well-characterized FFA2 antagonist, with other available tool compounds. Detailed experimental protocols and data presentation will aid in the effective design and interpretation of validation assays.

This compound is a potent and selective antagonist of the human FFA2 receptor, with a reported IC50 of 9 nM.[1][2][3] It has been widely used as a tool compound in FFA2 research.[4] However, it is crucial to note that this compound can also act as a positive allosteric modulator under certain conditions, which may complicate the interpretation of experimental results when used in the presence of other FFA2 ligands.[4] This dual activity underscores the importance of a well-designed experimental strategy for validating new FFA2 ligands.

Comparative Analysis of FFA2 Tool Compounds

The selection of an appropriate tool compound is paramount for the successful validation of new FFA2 ligands. Below is a comparative summary of this compound and other commonly used FFA2 modulators.

Quantitative Comparison of FFA2 Ligand Activity
CompoundClassAssay TypeSpeciesPotency (IC50/EC50)Reference(s)
This compound Antagonist / PAMCalcium FluxHuman11 nM (IC50)[5]
Neutrophil MigrationHuman27 nM (IC50)[2][5]
CD11b ActivationHuman482 nM (IC50)[5]
CATPBAntagonistCalcium MobilizationHuman-[6]
BTI-A-404Inverse Agonist-Human~10 µM (IC50)[7]
TUG-1375Orthosteric AgonistcAMP AssayHuman-[8]
G protein activationHuman-[9]
4-CMTB (AMG7703)Allosteric Agonist / PAMcAMP AssayHumanpEC50 = 5.60 ± 0.11[10]
G protein activationHuman-[9]
AZ1729Allosteric Agonist / PAMcAMP AssayHuman-[10]
G protein activationHuman-[9]
Cmp58Allosteric ModulatorNeutrophil ActivationHumanEC50 ~ 50 nM[6]

Signaling Pathways and Experimental Workflows

Understanding the signaling cascades initiated by FFA2 activation is fundamental to designing and interpreting validation assays. FFA2 couples to both Gi/o and Gq/11 G-proteins, leading to downstream cellular responses.[10]

FFA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FFA2 FFA2 Receptor Gq11 Gαq/11 FFA2->Gq11 activation Gi Gαi/o FFA2->Gi activation ERK ERK1/2 Phosphorylation FFA2->ERK downstream signaling PLC Phospholipase C (PLC) Gq11->PLC activates AC Adenylyl Cyclase (AC) Gi->AC inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release cAMP ↓ cAMP AC->cAMP Ligand FFA2 Ligand (e.g., Propionate) Ligand->FFA2

Figure 1: Simplified FFA2 signaling pathways. FFA2 activation by a ligand can trigger both Gq/11 and Gi/o pathways, leading to intracellular calcium mobilization and inhibition of cAMP production, respectively.

A typical workflow for validating a new FFA2 ligand involves a series of in vitro assays to characterize its potency, selectivity, and mechanism of action.

Ligand_Validation_Workflow cluster_workflow New FFA2 Ligand Validation Workflow Start Synthesize/Acquire New Ligand Primary_Screening Primary Screening (e.g., Calcium Mobilization Assay) Start->Primary_Screening Dose_Response Dose-Response & Potency (EC50/IC50 Determination) Primary_Screening->Dose_Response Selectivity Selectivity Profiling (vs. FFA3 and other GPCRs) Dose_Response->Selectivity Mechanism Mechanism of Action (cAMP, GTPγS, β-arrestin assays) Selectivity->Mechanism Functional Functional Cellular Assays (e.g., Neutrophil Chemotaxis) Mechanism->Functional In_Vivo In Vivo Validation (Animal Models) Functional->In_Vivo End Validated FFA2 Ligand In_Vivo->End Ligand_Classes_Relationship Orthosteric_Agonist Orthosteric Agonist (e.g., TUG-1375) Antagonist Antagonist (e.g., this compound, CATPB) Orthosteric_Agonist->Antagonist competes for orthosteric site Allosteric_Modulator Allosteric Modulator (e.g., 4-CMTB, AZ1729) Allosteric_Modulator->Orthosteric_Agonist modulates activity Allosteric_Modulator->Antagonist may alter antagonist binding

References

Assessing the Cross-Reactivity of (S)-GLPG0974 with Other G-protein Coupled Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity of (S)-GLPG0974, a potent antagonist of the Free Fatty Acid Receptor 2 (FFA2), with other G-protein coupled receptors (GPCRs). The information is compiled from publicly available experimental data to assist researchers in evaluating the selectivity of this compound.

This compound has been identified as a high-affinity antagonist for FFA2, also known as GPR43, with a reported IC50 value of 9 nM.[1][2] Its selectivity is a critical factor for its use as a specific pharmacological tool and for the development of therapeutic agents. This guide summarizes the available data on its interaction with the closely related Free Fatty Acid Receptor 3 (FFA3 or GPR41) and a broader panel of other GPCRs.

Quantitative Analysis of Cross-Reactivity

The selectivity of this compound has been primarily characterized by its activity at its target receptor, FFA2, in comparison to its activity at FFA3 and a wider panel of GPCRs. The following tables summarize the key quantitative findings from in vitro functional assays.

Table 1: Potency of this compound at FFA2

TargetAssay TypeParameterValue (nM)
Human FFA2 (GPR43)Calcium Flux AssayIC509

Data sourced from Pizzonero M, et al. J Med Chem. 2014.[3]

Table 2: Selectivity of this compound against FFA3

TargetAssay TypeParameterValue (µM)
Human FFA3 (GPR41)Calcium Flux AssayIC50> 30

Data sourced from Pizzonero M, et al. J Med Chem. 2014.[3]

Table 3: Broad Panel GPCR Cross-Reactivity Profile of this compound

A comprehensive safety screening of this compound was conducted against a panel of 55 other receptors, ion channels, and transporters. In these assays, this compound demonstrated a lack of significant activity at a concentration of 10 µM.

Target ClassNumber of TargetsActivity
G-protein Coupled Receptors (non-FFA)> 20No significant inhibition or activation at 10 µM
Ion Channels> 15No significant inhibition at 10 µM
Transporters> 5No significant inhibition at 10 µM
KinasesNot specifiedNot specified
Other enzymesNot specifiedNot specified

This summary is based on statements from the primary publication indicating a broad panel screening was performed with no significant off-target effects observed at the tested concentration.[3] The complete list of the 55 targets is often found in the supplementary information of the primary publication.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the description in the primary literature and general protocols for these assay types.

Calcium Flux Assay for FFA2 and FFA3 Activity

This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an agonist.

1. Cell Culture and Plating:

  • Human Embryonic Kidney (HEK293) cells stably overexpressing the human FFA2 or FFA3 receptor were used.[3]

  • Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Cells were seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

2. Compound Preparation:

  • This compound was serially diluted in an appropriate buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to a range of concentrations.

3. Dye Loading:

  • The cell culture medium was removed, and cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a loading buffer at 37°C for a specified time (typically 30-60 minutes).

4. Measurement of Calcium Flux:

  • The plate was placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • A baseline fluorescence reading was taken.

  • The test compound (this compound) was added to the wells, and the cells were incubated for a short period.

  • An agonist (e.g., sodium acetate (B1210297) for FFA2) was then added at a concentration known to elicit a robust response (e.g., EC80).

  • Fluorescence intensity was measured kinetically over time to monitor the change in intracellular calcium concentration.

5. Data Analysis:

  • The antagonist effect of this compound was calculated as the percentage of inhibition of the agonist-induced calcium response.

  • IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.

Broad Panel Selectivity Screening (General Protocol)

While the specific details for the 55-target panel were not fully available, such screenings are typically performed by contract research organizations (e.g., Eurofins Safety Pharmacology Panels) using standardized radioligand binding and functional assays.

1. Radioligand Binding Assays (for most receptor targets):

  • Cell membranes expressing the target receptor were incubated with a specific radioligand.

  • This compound was added at a fixed concentration (e.g., 10 µM).

  • After incubation, the bound and free radioligand were separated by filtration.

  • The amount of bound radioactivity was measured using a scintillation counter.

  • The percentage of inhibition of radioligand binding by this compound was calculated.

2. Functional Assays (for specific targets like ion channels):

  • Appropriate cell lines expressing the target ion channel were used.

  • The effect of this compound on ion channel activity was measured using techniques such as patch-clamp electrophysiology or ion-flux assays.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes described, the following diagrams are provided in Graphviz DOT language.

cluster_ffa2 FFA2 (GPR43) Signaling agonist Acetate/ Propionate ffa2 FFA2 agonist->ffa2 gi Gαi/o ffa2->gi gq Gαq/11 ffa2->gq glpg0974 This compound glpg0974->ffa2 ac Adenylyl Cyclase gi->ac plc PLC gq->plc camp ↓ cAMP ac->camp ip3 ↑ IP3 plc->ip3 ca2 ↑ Ca²⁺ ip3->ca2

Caption: FFA2 (GPR43) signaling pathways.

cluster_workflow Calcium Flux Assay Workflow step1 1. Seed FFA2/FFA3 expressing cells step2 2. Incubate overnight step1->step2 step3 3. Load cells with calcium-sensitive dye step2->step3 step4 4. Add this compound (antagonist) step3->step4 step5 5. Add agonist (e.g., acetate) step4->step5 step6 6. Measure fluorescence (kinetic read) step5->step6 step7 7. Analyze data (IC50 determination) step6->step7

Caption: Experimental workflow for the calcium flux assay.

cluster_selectivity Selectivity Profile of this compound glpg This compound ffa2 FFA2 (IC50 = 9 nM) glpg->ffa2 High Affinity Antagonism ffa3 FFA3 (IC50 > 30 µM) glpg->ffa3 No Significant Interaction other_gpcrs Other GPCRs (IC50 > 10 µM) glpg->other_gpcrs No Significant Interaction

Caption: Selectivity profile of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of (S)-GLPG0974: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like (S)-GLPG0974 are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, a potent and selective antagonist of the free fatty acid receptor 2 (FFA2).[1][2][3][4] Adherence to these procedures is critical for maintaining a safe research environment and complying with regulatory standards.

I. Pre-Disposal Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the compound's characteristics is essential. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a bioactive, investigational drug necessitates a cautious approach.

Key Compound Information:

PropertyDataSource
Chemical Name 4-[[(R)-1-(Benzo[b]thiophene-3-carbonyl)-2-methyl-azetidine-2-carbonyl]-(3-chloro-benzyl)-amino]-butyric acid[2]
CAS Number 1391076-61-1[2]
Molecular Formula C₂₅H₂₅ClN₂O₄S[2]
Molecular Weight 485.00 g/mol [2]
Form White to beige powder[2]
Solubility DMSO: 2 mg/mL[2]
Storage 2-8°C[2]

Given its biological activity and status as an investigational new drug, this compound should be handled as a potentially hazardous substance. All personnel involved in its disposal must wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

II. Regulatory Framework for Investigational Drug Disposal

The disposal of investigational drugs is strictly regulated to prevent environmental contamination and ensure public health. All procedures must align with federal and local regulations.

  • Federal Regulations : In the United States, the primary regulation governing the disposal of pharmaceutical waste is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[5][6] Investigational drugs, both used and unused, must be managed in accordance with RCRA guidelines.[5][6]

  • Institutional Policies : Research institutions and companies have dedicated Environmental Health and Safety (EHS) departments that establish specific protocols for chemical and pharmaceutical waste disposal. It is mandatory to consult with your institution's EHS office before disposing of this compound. They will provide guidance on whether the compound is classified as a hazardous waste and the appropriate disposal pathways.

III. Step-by-Step Disposal Protocol

The following protocol outlines the general steps for the safe disposal of this compound. This should be adapted to comply with your institution's specific requirements.

1. Waste Identification and Segregation:

  • Do not mix this compound with other chemical waste streams unless explicitly approved by your EHS department.

  • Segregate waste into the following categories:

    • Unused or expired pure compound.

    • Contaminated materials (e.g., pipette tips, gloves, empty vials).

    • Solutions containing this compound.

2. Waste Containment and Labeling:

  • Solid Waste:

    • Collect the pure compound and grossly contaminated items in a designated, leak-proof hazardous waste container.

    • The container must be compatible with the chemical properties of this compound.

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, sealed, and leak-proof container.

    • Do not fill containers beyond 90% capacity to prevent spills.

  • Labeling:

    • Clearly label all waste containers with the words "Hazardous Waste."

    • The label must include:

      • The full chemical name: this compound

      • The concentration and quantity of the waste.

      • The date of accumulation.

      • The associated hazards (e.g., "Bioactive," "Chemical Hazard").

3. On-Site Storage:

  • Store waste containers in a designated, secure Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.

  • Ensure the storage area is well-ventilated and away from heat sources or incompatible materials.

4. Final Disposal:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • EHS will coordinate with a licensed hazardous waste vendor for final disposal, which typically involves high-temperature incineration.[6][7]

  • Never dispose of this compound down the drain or in the regular trash. This is a violation of environmental regulations and can lead to contamination of water systems.[5]

5. Documentation:

  • Maintain meticulous records of the disposal of this compound. This is a critical component of Good Clinical Practice (GCP) and institutional compliance.[8]

  • Your records should include:

    • The amount of compound disposed of.

    • The date of disposal.

    • The method of disposal.

    • The names of the personnel involved.

IV. Experimental Workflow and Disposal Logic

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated assess_waste Assess Waste Type (Pure compound, contaminated material, solution) start->assess_waste consult_ehs Consult Institutional EHS for Classification assess_waste->consult_ehs is_hazardous Hazardous Waste? consult_ehs->is_hazardous segregate Segregate Waste Streams is_hazardous->segregate Yes non_hazardous Follow Institutional Non-Hazardous Waste Protocol is_hazardous->non_hazardous No contain_label Contain in Labeled, Compatible Containers segregate->contain_label store_saa Store in Designated Satellite Accumulation Area contain_label->store_saa ehs_pickup Arrange for EHS Pickup store_saa->ehs_pickup incineration Disposal via Licensed Vendor (Incineration) ehs_pickup->incineration document Document Disposal in Records incineration->document end End: Safe and Compliant Disposal document->end

Caption: Disposal Decision Workflow for this compound.

G cluster_lab Laboratory Procedures cluster_ehs EHS & Vendor Procedures waste_gen Waste Generation This compound pure compound, contaminated materials, solutions waste_collect Waste Collection Segregate waste streams Use labeled, sealed containers waste_gen->waste_collect Step 1 waste_storage On-Site Storage Store in secure Satellite Accumulation Area waste_collect->waste_storage Step 2 ehs_pickup EHS Pickup Scheduled collection of hazardous waste waste_storage->ehs_pickup Step 3 final_disposal Final Disposal Transport to licensed facility High-temperature incineration ehs_pickup->final_disposal Step 4 documentation {Documentation|Maintain detailed records of disposal activities} final_disposal->documentation

Caption: Procedural Flow for this compound Disposal.

By adhering to these guidelines and working closely with your institution's safety personnel, you can ensure the responsible and compliant disposal of this compound, safeguarding both your laboratory personnel and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.